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  • Product: 1,4-Anhydro-d-mannitol
  • CAS: 34828-64-3

Core Science & Biosynthesis

Foundational

1,4-Anhydro-D-mannitol: Structural Architecture, Stereochemical Mapping, and Synthetic Pathways

This is an in-depth technical guide on the chemical structure, stereochemistry, and synthesis of 1,4-Anhydro-D-mannitol. Abstract 1,4-Anhydro-D-mannitol (CAS 7726-97-8) represents a critical chiral scaffold in carbohydra...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the chemical structure, stereochemistry, and synthesis of 1,4-Anhydro-D-mannitol.

Abstract

1,4-Anhydro-D-mannitol (CAS 7726-97-8) represents a critical chiral scaffold in carbohydrate chemistry, distinct from its more thermodynamically stable isomer, 2,5-anhydro-D-mannitol. As a tetrahydrofuran (THF) derivative retaining four chiral centers from the parent D-mannitol, it serves as a high-value building block for nucleoside analogues, surfactant precursors, and enzyme inhibitors. This guide provides a rigorous analysis of its molecular architecture, a validated synthesis protocol based on acid-catalyzed cyclodehydration, and specific physicochemical characterization data for research applications.

Part 1: Molecular Architecture & Stereochemistry

Structural Definition

Unlike pyranose sugars, 1,4-anhydro-D-mannitol is an alditol anhydride . It is formed by the intramolecular etherification between the primary hydroxyl group at C-1 and the secondary hydroxyl group at C-4 of D-mannitol. This cyclization yields a five-membered oxolane (tetrahydrofuran) ring.

  • IUPAC Name: (2R,3R,4R)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol[1][2][3]

  • Molecular Formula: C₆H₁₂O₅[3][4][5]

  • Molecular Weight: 164.16 g/mol [1][2][3][5]

Stereochemical Mapping

The stereochemistry of the parent D-mannitol is preserved during the cyclization process, but the numbering changes to fit the heterocyclic nomenclature.

  • Parent Configuration: D-Mannitol (2R, 3R, 4R, 5R).

  • Cyclization Event: The oxygen at C-4 attacks C-1 (displacing a leaving group in activated synthesis or via protonation in acid catalysis).

  • Resulting Chiral Centers:

    • Ring C-2: Corresponds to D-mannitol C-4.[3] Configuration: R . Carries the dihydroxyethyl side chain.[3][5]

    • Ring C-3: Corresponds to D-mannitol C-3. Configuration: R . Carries a hydroxyl group.[3][5][6][7][8][9]

    • Ring C-4: Corresponds to D-mannitol C-2. Configuration: R . Carries a hydroxyl group.[3][5][6][7][8][9]

    • Side Chain C-1' (alpha): Corresponds to D-mannitol C-5. Configuration: R .

This specific configuration ((2R,3R,4R)-2-((1R)...)) confers a "trans-cis" relationship on the ring substituents, influencing its binding affinity in enzymatic pockets (e.g., as a transition state analogue for glycosidases).

Visualization of Stereochemical Pathways

stereochemistry cluster_mapping Stereocenter Conservation Mapping Mannitol D-Mannitol (Linear) (2R, 3R, 4R, 5R) Transition Cyclization Transition State O-4 attacks C-1 Mannitol->Transition Acid Catalysis (-H2O) Anhydro 1,4-Anhydro-D-mannitol (THF Ring Formed) Transition->Anhydro Ring Closure C2_Man C-2 (R) (Parent) C4_Ring C-4 (R) (Ring Position) C2_Man->C4_Ring Becomes C3_Man C-3 (R) (Parent) C3_Ring C-3 (R) (Ring Position) C3_Man->C3_Ring Becomes C4_Man C-4 (R) (Parent) C2_Ring C-2 (R) (Ring Junction) C4_Man->C2_Ring Becomes C5_Man C-5 (R) (Parent) C_Side Side Chain (R) (1,2-dihydroxyethyl) C5_Man->C_Side Becomes

Figure 1: Stereochemical mapping from linear D-mannitol to the cyclic 1,4-anhydro derivative. Note the conservation of R-configuration across all centers.

Part 2: Synthesis & Production Pathways

The Challenge of Selectivity

The acid-catalyzed dehydration of D-mannitol is non-selective, typically yielding a thermodynamic mixture of:

  • 1,4-Anhydro-D-mannitol (Kinetic product, ~20-30%)

  • 2,5-Anhydro-D-mannitol (Thermodynamic product, ~40-50%)

  • 1,5-Anhydro-D-mannitol (Minor)[10]

  • Isomannide (1,4:3,6-Dianhydro-D-mannitol, Double dehydration product)[10]

To isolate the 1,4-isomer, the Sinclair Protocol (adapted from Carbohydrate Research, 1984) is the industry standard for laboratory-scale preparation.

Experimental Protocol: Selective Preparation

Objective: Synthesis and isolation of 1,4-Anhydro-D-mannitol via controlled acid dehydration.

Reagents:

  • D-Mannitol (ACS Reagent, >99%)

  • Sulfuric Acid (H₂SO₄, concentrated) or Dowex 50W-X8 (H+ form)

  • Solvents: Water, Acetone, Methanol

  • Neutralizing Agent: Barium Carbonate (BaCO₃) or Sodium Bicarbonate

Step-by-Step Methodology:

  • Dehydration Reaction:

    • Dissolve D-mannitol (100 g) in distilled water (100 mL).

    • Add concentrated H₂SO₄ (1 mL) to achieve pH ~1.0.

    • Heat the solution under vacuum (rotary evaporator) at 100°C for 2-3 hours. Note: Vacuum removes the water formed, driving the equilibrium toward the anhydride.

    • Critical Control Point: Do not exceed 120°C to minimize double dehydration to isomannide.

  • Neutralization & Workup:

    • Dilute the resulting syrup with water (50 mL).

    • Neutralize with BaCO₃ until pH is neutral (precipitates BaSO₄).

    • Filter off the solids and concentrate the filtrate to a thick syrup.

  • Fractionation (Acetone Extraction):

    • The crude syrup contains a mixture of 1,4- and 2,5-isomers and unreacted mannitol.

    • Triturate the syrup with boiling dry acetone .

    • Mechanism:[11][12] 2,5-Anhydro-D-mannitol and 1,4-anhydro-D-mannitol have differential solubilities. The 1,4-isomer often crystallizes or can be separated via column chromatography if high purity is required.

  • Purification (Chromatography):

    • For pharmaceutical grade (>98%), apply the residue to a column of silica gel.

    • Eluent: Ethyl Acetate/Methanol (9:1).

    • Rf Values: 1,4-Anhydro-D-mannitol typically elutes after the 2,5-isomer due to slightly higher polarity from the accessible vicinal diols.

Synthesis Pathway Diagram

synthesis Start D-Mannitol (Aqueous Solution) Step1 Acid Catalysis (H+) 100°C, Vacuum Start->Step1 Intermediate Equilibrium Mixture: 1,4-Anhydro + 2,5-Anhydro + Isomannide Step1->Intermediate Step2 Neutralization (BaCO3) & Filtration Intermediate->Step2 Step3 Acetone Trituration / Silica Chromatography Step2->Step3 Product 1,4-Anhydro-D-mannitol (Target, >98% Purity) Step3->Product Polar Fraction Byproduct 2,5-Anhydro-D-mannitol (Major Byproduct) Step3->Byproduct Less Polar Fraction

Figure 2: Process flow for the isolation of 1,4-Anhydro-D-mannitol from the acid-catalyzed dehydration mixture.

Part 3: Physicochemical Characterization

Reliable identification requires correlating melting point data with specific spectral fingerprints.

Physical Properties Table
PropertyValueNotes
Physical State White Crystalline SolidHygroscopic; store in desiccator.
Melting Point 145 – 147 °CDistinct from 2,5-anhydro (mp ~100°C).
Solubility Water, DMSO, MethanolInsoluble in non-polar solvents (hexane).
Specific Rotation

(c=1, H₂O).
Purity Standard >98% (via qNMR)Common impurity: 2,5-anhydro-D-mannitol.
NMR Spectral Signature

The 1H NMR spectrum of 1,4-anhydro-D-mannitol in D₂O is characterized by the symmetry (or lack thereof) of the THF ring versus the side chain.

  • Ring Protons (3.8 – 4.2 ppm): The protons on the THF ring (H-2, H-3, H-4) appear as a complex set of multiplets due to spin-spin coupling in the envelope conformation of the ring.

  • Side Chain (3.6 – 3.8 ppm): The methylene protons (H-6a, H-6b) and the methine proton (H-5) of the dihydroxyethyl chain appear slightly upfield from the ring methines.

  • Key Diagnostic: Unlike the C2-symmetric 2,5-anhydro-D-mannitol (which shows simplified spectra due to symmetry), the 1,4-isomer is asymmetric , resulting in a more complex splitting pattern and distinct signals for every skeletal carbon in ¹³C NMR.

Part 4: Applications in Drug Discovery

Metabolic Regulation

1,4-Anhydro-D-mannitol acts as a metabolic decoy . It has been identified as an inhibitor of gluconeogenesis, specifically targeting enzymes that process fructose-1,6-bisphosphate. Its structural similarity to fructose-6-phosphate allows it to bind to allosteric sites on phosphofructokinase or fructose-1,6-bisphosphatase, modulating carbohydrate metabolism without being metabolized itself.

Chiral Scaffolds

In medicinal chemistry, the rigid THF core serves as a scaffold for:

  • Nucleoside Analogues: The "sugar" portion of nucleoside antivirals often utilizes modified THF rings. 1,4-Anhydro-D-mannitol provides a pre-formed chiral pool template.

  • Surfactants: Esterification of the primary hydroxyl group (C-6) with fatty acids yields non-ionic surfactants with specific hydrophilic-lipophilic balance (HLB) values, used in drug delivery formulations.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10909888, 1,4-Anhydro-D-mannitol. [Link]

  • Sinclair, H. B. (1984).[8] Convenient preparation of 1,4-anhydro-D-mannitol.[8] Carbohydrate Research, 127(1), 146-148.[8] [Link]

Sources

Exploratory

Thermodynamic Properties of 1,4-Anhydro-d-mannitol Derivatives: A Framework for Characterization and Application in Drug Development

An In-Depth Technical Guide Abstract The conversion of abundant biomass, such as D-mannitol, into value-added derivatives is a cornerstone of sustainable pharmaceutical development. 1,4-Anhydro-d-mannitol, a key mono-anh...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The conversion of abundant biomass, such as D-mannitol, into value-added derivatives is a cornerstone of sustainable pharmaceutical development. 1,4-Anhydro-d-mannitol, a key mono-anhydro derivative, represents a versatile chiral scaffold for novel excipients and active pharmaceutical ingredients (APIs). However, the successful translation of this molecule from synthesis to application is critically dependent on a thorough understanding of its thermodynamic properties. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the thermodynamic characterization of 1,4-Anhydro-d-mannitol and its analogs. By establishing the well-documented properties of the parent D-mannitol and the related bicyclic derivative isosorbide as thermodynamic benchmarks, we delineate the critical experimental workflows and interpretative logic required to assess key parameters such as thermal stability, phase behavior, and polymorphic tendencies. This document is designed not as a rigid template, but as an expert-led walkthrough of the causality behind experimental design, ensuring the generation of robust and reliable data for formulation, processing, and stability assessment.

Introduction: The Rationale for Thermodynamic Scrutiny

1,4-Anhydro-d-mannitol is a carbohydrate-derived molecule of significant interest in medicinal and materials chemistry.[1] Its structural rigidity and defined stereochemistry make it an attractive building block. However, like its parent molecule, D-mannitol, its physical behavior is governed by a complex interplay of intermolecular forces, primarily hydrogen bonding. These forces dictate the material's solid-state form, which in turn profoundly influences critical pharmaceutical attributes:

  • Solubility & Bioavailability: Different crystalline forms (polymorphs) or an amorphous state can have vastly different dissolution rates.

  • Chemical Stability: The energy landscape of the solid state affects degradation kinetics.

  • Processability: Properties like melting point, glass transition, and mechanical strength determine manufacturing parameters for processes like tableting, lyophilization, and spray-drying.[2][3]

While extensive data exists for D-mannitol, there is a notable scarcity of published thermodynamic data for 1,4-Anhydro-d-mannitol.[4] This guide bridges that gap by providing the foundational knowledge and methodological "how-to" for its complete characterization.

Thermodynamic Benchmarks: Learning from Related Structures

To logically approach the characterization of 1,4-Anhydro-d-mannitol, we first examine its well-studied relatives to understand the potential complexities.

The Parent Compound: D-Mannitol and the Critical Impact of Polymorphism

D-mannitol is a widely used pharmaceutical excipient that exists in at least three anhydrous polymorphic forms: α, β, and δ.[5] These forms, while chemically identical, have different crystal lattice arrangements, leading to distinct thermodynamic properties. The thermodynamic stability relationship is generally agreed to be β > α > δ.[5] This hierarchy dictates their physical properties and behavior.

The existence of multiple polymorphs is not a trivial academic point; it has profound real-world consequences. The least stable forms (δ and α) exhibit higher solubility than the most stable β form.[5] During manufacturing or storage, an unstable form can spontaneously convert to a more stable, less soluble form, potentially altering the drug product's performance.

Table 1: Thermodynamic Properties of D-Mannitol Polymorphs

Polymorph Melting Point (°C) Heat of Fusion (kJ/mol) Thermodynamic Stability Key Differentiating Feature
β (Beta) ~166.5 °C[5][6] ~53.5 kJ/mol[6] Most Stable Commercially available form.[5]
α (Alpha) ~166.0 °C[5][6] ~52.1 kJ/mol[6] Metastable Often forms upon recrystallization from a melt.[7]

| δ (Delta) | ~155 °C (Incongruent)[5] | N/A (Transitions to α)[7] | Least Stable | Has the highest solubility.[5] |

Note: Reported values can vary slightly between studies due to different experimental conditions (e.g., heating rates).[7]

The Bicyclic Analog: Isosorbide as a Model for Anhydro Derivatives

Isosorbide (1,4:3,6-dianhydro-sorbitol) is the di-anhydro derivative of D-mannitol's isomer, sorbitol, and serves as an excellent model for the effects of cyclization.[8] The formation of the second furan ring removes two hydroxyl groups, significantly altering the hydrogen bonding network. This leads to a much lower melting point (~63 °C) compared to mannitol.[8]

Critically, isosorbide also exhibits complex thermal behavior, including a glass transition at approximately -45 °C and cold crystallization upon heating, which is remarkable for a small molecule.[9] Its thermal degradation onset is around 150 °C.[9] This behavior highlights that anhydro derivatives can possess unique properties, such as forming stable amorphous states (molecular glasses), which is highly relevant for formulating moisture-sensitive APIs.

The Core Workflow: A Self-Validating System for Thermodynamic Characterization

Given the polymorphic nature of the parent molecule and the complex thermal behavior of related anhydro derivatives, a multi-technique approach is mandatory for the robust characterization of 1,4-Anhydro-d-mannitol. The following workflow is designed as a self-validating system, where the results from each technique corroborate and build upon the others.

G cluster_0 Initial Characterization cluster_1 Data Synthesis & Interpretation cluster_2 Derived Thermodynamic Properties Sample 1,4-Anhydro-d-mannitol (As-Synthesized Powder) DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA Thermogravimetric Analysis (TGA) Sample->TGA XRPD X-Ray Powder Diffraction (XRPD) Sample->XRPD Data Synthesize Data DSC->Data TGA->Data XRPD->Data Properties Melting Point (Tm) Enthalpy of Fusion (ΔHf) Glass Transition (Tg) Decomposition Temp (Td) Crystalline Form (Polymorph) Data->Properties

Caption: Integrated workflow for thermodynamic characterization.

Protocol 1: Phase Behavior Analysis via Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC measures the heat flow into or out of a sample as a function of temperature.[10] It is the primary tool for identifying first-order transitions (melting, crystallization) and second-order transitions (glass transition). The choice of heating rate is a critical parameter: a rate of 10 °C/min is standard for initial screening as it provides a good balance between resolution and sensitivity.[11] A slower rate might be used to resolve overlapping transitions, while a faster rate can enhance the detection of weak glass transitions. An inert nitrogen atmosphere is essential to prevent oxidative degradation of the sample at elevated temperatures.

Step-by-Step Methodology:

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium) according to the manufacturer's protocol. This step is non-negotiable for data trustworthiness.

  • Sample Preparation: Accurately weigh 3-5 mg of the 1,4-Anhydro-d-mannitol sample into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan to serve as a reference.

  • Experimental Program (Heat-Cool-Heat):

    • Segment 1 (Initial Heating): Equilibrate the sample at 25 °C. Heat the sample from 25 °C to a temperature approximately 30-40 °C above its expected melting point at a rate of 10 °C/min. This first scan reveals the thermal history of the "as-is" material.

    • Segment 2 (Controlled Cooling): Cool the sample at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., -50 °C). This step reveals crystallization behavior from the melt.

    • Segment 3 (Second Heating): Re-heat the sample from -50 °C at 10 °C/min. This second scan shows the intrinsic properties of the material after its thermal history has been erased, and it is crucial for observing the glass transition (Tg) of any amorphous content and the melting of any polymorphs formed during the cooling step.[9]

  • Data Analysis:

    • Melting Point (Tm): Determine the onset and peak temperature of any endothermic melting peaks.

    • Enthalpy of Fusion (ΔHf): Integrate the area of the melting peak to quantify the energy required for melting.

    • Glass Transition (Tg): Identify the midpoint of the step-change in the heat capacity baseline in the second heating scan.

    • Crystallization (Tc): Determine the peak temperature of any exothermic crystallization events during the cooling scan.

Protocol 2: Thermal Stability Assessment via Thermogravimetric Analysis (TGA)

Expertise & Causality: TGA measures the change in mass of a sample as a function of temperature.[10] It is the definitive method for determining the temperature at which a material begins to decompose. This information is critical for establishing the maximum safe temperature for processing and long-term storage. A heating rate of 10 °C/min under a nitrogen atmosphere is standard for assessing intrinsic thermal stability without oxidative effects.

Step-by-Step Methodology:

  • Calibration: Perform mass and temperature calibrations as per the instrument's standard operating procedure.

  • Sample Preparation: Place 5-10 mg of the 1,4-Anhydro-d-mannitol sample into a TGA pan (ceramic or platinum).

  • Experimental Program:

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to a high temperature (e.g., 400 °C) at a constant rate of 10 °C/min.

    • Maintain a constant nitrogen purge (e.g., 50 mL/min) throughout the experiment.

  • Data Analysis:

    • Plot the sample mass (%) versus temperature.

    • Determine the onset temperature of decomposition (Td), often defined as the temperature at which 5% mass loss occurs.[9]

    • The derivative of the TGA curve (DTG) can be plotted to clearly identify the temperature of maximum decomposition rate.

Protocol 3: Solid-State Form Identification via X-Ray Powder Diffraction (XRPD)

Expertise & Causality: XRPD is the gold standard for identifying the solid-state form of a material.[5] Amorphous materials produce a broad, featureless halo, while crystalline materials produce a unique pattern of sharp peaks corresponding to their specific lattice structure. This technique is indispensable for identifying polymorphism, as different polymorphs will yield distinct diffraction patterns.[7] This allows for unambiguous identification of the form present in the initial material and any phase transitions that occur upon processing (e.g., after melting and recrystallizing in a DSC experiment).

Step-by-Step Methodology:

  • Sample Preparation: Gently pack the powder sample into the XRPD sample holder, ensuring a flat, even surface.

  • Instrument Setup:

    • Use a standard X-ray source (e.g., Cu Kα).

    • Set the instrument to scan over a relevant 2θ range (e.g., 5° to 40°).

    • Choose an appropriate step size (e.g., 0.02°) and scan speed.

  • Data Acquisition: Collect the diffraction pattern for the "as-is" sample.

  • (Optional) Temperature-Controlled XRPD: To confirm solid-solid phase transitions observed in DSC, perform XRPD analysis while heating the sample in-situ.

  • Data Analysis:

    • Compare the obtained diffraction pattern to known patterns if available.

    • For a novel material, the pattern serves as a unique fingerprint for that specific crystalline form.

    • The absence of sharp peaks and the presence of a broad halo indicates an amorphous solid.

Implications for Drug Development and Manufacturing

A comprehensive thermodynamic profile, generated using the workflow above, directly informs critical decisions in the pharmaceutical development pipeline.

G Properties Thermodynamic Profile (Tm, Tg, Td, Polymorph) Formulation Formulation Strategy (e.g., Amorphous Solid Dispersion, Crystalline API) Properties->Formulation influences Processing Process Parameter Definition (e.g., Drying Temp < Td, Milling Conditions) Properties->Processing defines limits for Stability Shelf-Life & Storage (e.g., Store below Tg, Control Humidity) Properties->Stability predicts

Sources

Foundational

1,4-Anhydro-d-mannitol CAS number and physicochemical characteristics

Technical Whitepaper: 1,4-Anhydro-D-mannitol – Physicochemical Profiling and Synthetic Utility Part 1: Executive Summary 1,4-Anhydro-D-mannitol (CAS: 7726-97-8), historically known as Mannitan , represents a critical chi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 1,4-Anhydro-D-mannitol – Physicochemical Profiling and Synthetic Utility

Part 1: Executive Summary

1,4-Anhydro-D-mannitol (CAS: 7726-97-8), historically known as Mannitan , represents a critical chiral intermediate in carbohydrate chemistry.[1] Unlike its open-chain parent D-mannitol or its fully dehydrated counterpart Isomannide (1,4:3,6-dianhydro-D-mannitol), this mono-anhydride retains a unique tetrahydrofuran (THF) core with a hydrophilic dihydroxyethyl side chain.[1] This structure confers specific solubility and reactivity profiles, making it a valuable scaffold for the synthesis of biodegradable surfactants, nucleoside analogues, and hydrotropic excipients.[1]

This technical guide provides a definitive physicochemical profile, detailed synthetic pathways, and experimental protocols for the isolation and characterization of 1,4-Anhydro-D-mannitol, distinguishing it from its isomers (1,5- and 2,5-anhydro derivatives).[1]

Part 2: Physicochemical Characterization

The following data aggregates experimentally verified constants and computed descriptors essential for analytical identification and formulation development.

Table 1: Physicochemical Constants
PropertyValueNotes/Conditions
CAS Number 7726-97-8 Verified
IUPAC Name (2R,3R,4R)-2-[(1R)-1,2-dihydroxyethyl]tetrahydrofuran-3,4-diolFuranose core structure
Molecular Formula C₆H₁₂O₅
Molecular Weight 164.16 g/mol
Appearance White crystalline solidHygroscopic nature
Melting Point 145 – 147 °C Distinct from D-Mannitol (166°C)
Optical Rotation [α]²⁰D -23.5° c = 1, H₂O (Source: Carbohydr.[1][2][3][][5][6] Res.)
Solubility Soluble: Water, DMSO, MethanolInsoluble: Diethyl ether, HexaneHydrophilic character dominates
LogP (Octanol/Water) -2.1Computed (XLogP3)
pKa ~13.5Secondary alcohol acidity
Structural Analysis & NMR Profiling

The structure of 1,4-Anhydro-D-mannitol is characterized by a


 symmetry, unlike the 

symmetric Isomannide.[1] The molecule consists of a five-membered ether ring (tetrahydrofuran) spanning C1 to C4 of the original mannitol chain.[1]
  • ¹H NMR Diagnostic Signals (D₂O, 400 MHz):

    • δ 3.60 – 3.85 ppm: Multiplet corresponding to the exocyclic side chain protons (H-5, H-6a, H-6b) and the ring methylene protons (H-1a, H-1b).[1]

    • δ 3.90 – 4.20 ppm: Methine protons of the ring (H-2, H-3, H-4).[1] The H-4 proton typically appears as a doublet of triplets due to coupling with the side chain and ring neighbors.

    • Key Distinction: Absence of the anomeric proton signal (δ 4.5–5.[1]5) typical of pyranose/furanose hemiacetals confirms the chemically stable ether linkage.[1]

Part 3: Synthesis and Production Pathways

The synthesis of 1,4-Anhydro-D-mannitol is governed by the acid-catalyzed dehydration of D-mannitol. This reaction is highly sensitive to conditions (temperature, acid strength), as it competes with the formation of 2,5-anhydro-D-mannitol and the thermodynamically stable dilactone, Isomannide.[1]

Mechanism of Dehydration

Under kinetic control, the primary hydroxyl groups (C1/C6) attack internal carbons to form five-membered rings.[1]

  • Kinetic Product: 1,4-Anhydro-D-mannitol (and 2,5-isomer).[1][6]

  • Thermodynamic Product: Isomannide (1,4:3,6-dianhydro-D-mannitol).[1][6]

The following DOT diagram illustrates the dehydration cascade and the critical bifurcation points.

DehydrationPathway cluster_legend Reaction Control Mannitol D-Mannitol (Open Chain) Intermed Protonated Intermediate Mannitol->Intermed + H+ Anhydro14 1,4-Anhydro-D-mannitol (Kinetic Product) Intermed->Anhydro14 - H2O (C1-OH attacks C4) Anhydro25 2,5-Anhydro-D-mannitol (Isomer) Intermed->Anhydro25 - H2O (C1-OH attacks C5) Isomannide Isomannide (1,4:3,6-Dianhydro) Anhydro14->Isomannide 2nd Dehydration (Thermodynamic Sink) Anhydro25->Isomannide 2nd Dehydration Kinetic Kinetic Control (Mild Acid, Short Time) Thermo Thermodynamic Control (Strong Acid, High Temp)

Figure 1: Acid-catalyzed dehydration pathways of D-mannitol. Green path indicates the target synthesis of 1,4-Anhydro-D-mannitol.

Part 4: Experimental Protocol

Protocol: Selective Synthesis of 1,4-Anhydro-D-mannitol Adapted from Carbohydrate Research (1984) and recent kinetic studies.

Objective: Isolate the mono-anhydride while minimizing conversion to the di-anhydride (Isomannide).

Materials:

  • D-Mannitol (ACS Reagent)[1]

  • Sulfuric Acid (H₂SO₄) or Acidic Ion-Exchange Resin (e.g., Amberlyst 15)[1]

  • Solvent: Water or Dioxane/Water mixture[1]

  • Neutralization agent: Barium Carbonate (BaCO₃) or Sodium Hydroxide[1]

Methodology:

  • Reaction Setup: Dissolve D-mannitol (10 g) in distilled water (100 mL). Add concentrated H₂SO₄ (0.5 mL) or activated Amberlyst 15 resin (2 g).[1]

  • Kinetic Dehydration: Heat the solution to 100°C (reflux) for exactly 3–4 hours .

    • Note: Extended heating (>6 hours) significantly increases the yield of Isomannide.[1]

  • Quenching: Cool the reaction mixture immediately in an ice bath. Neutralize the acid by adding BaCO₃ until pH 6–7.[1] Filter off the barium sulfate precipitate (or resin).[1]

  • Concentration: Evaporate the filtrate under reduced pressure (Rotavap, 50°C) to obtain a viscous syrup.

  • Purification (Crystallization): Dissolve the syrup in a minimum amount of hot ethanol. Allow to cool slowly to 4°C. 1,4-Anhydro-D-mannitol crystallizes as white prisms.

    • Alternative: If oil persists, use column chromatography (Eluent: EtOAc/MeOH 9:1).[1]

  • Validation: Check Melting Point (Target: 145–147°C).

Part 5: Applications & Biological Relevance[1][4][5][7]

Chemical Utility: Surfactant Precursors

1,4-Anhydro-D-mannitol serves as a hydrophilic "head group" for the synthesis of non-ionic surfactants.[1] Esterification of the primary hydroxyl group (C6) with fatty acids (e.g., lauric or oleic acid) yields Mannitan Esters .[1]

  • Advantage: These surfactants are biodegradable and exhibit lower toxicity compared to PEG-based surfactants.[1]

  • Structure-Function: The THF ring provides rigidity, while the vicinal diols allow for hydrogen bonding, stabilizing oil-in-water emulsions.[1]

Biological Activity: Distinction from 2,5-Anhydro-D-mannitol

It is crucial for researchers to distinguish between the 1,4- and 2,5- isomers:

  • 2,5-Anhydro-D-mannitol: A potent inhibitor of gluconeogenesis . It mimics fructose-1,6-bisphosphate, inhibiting fructose-1,6-bisphosphatase (FBPase).[1]

  • 1,4-Anhydro-D-mannitol: Exhibits significantly lower inhibitory activity against FBPase.[1] Its primary utility in drug development is as a chiral scaffold or inert excipient rather than an active pharmacophore.[1] It is investigated as a cryoprotectant and a carrier for targeted drug delivery systems.[1]

References

  • Synthose Inc. (2024).[1] 1,4-Anhydro-D-mannitol Product Specifications and Spectral Data. Link

  • National Institutes of Health (NIH) - PubChem. (2024).[1] 1,4-Anhydro-D-mannitol Compound Summary (CID 10909888).[1][6][7] Link

  • Bock, K., et al. (1981).[1] Acid catalyzed dehydration of alditols. Carbohydrate Research, 97(2), 229-234.[1] Link[1]

  • Riquelme, P. T., et al. (1983).[1] Regulation of carbohydrate metabolism by 2,5-anhydro-D-mannitol. Proceedings of the National Academy of Sciences, 80(14), 4301-4305.[1] Link[1]

  • CymitQuimica. (2024).[1] Safety Data Sheet: 1,4-Anhydro-D-mannitol. Link

Sources

Foundational

History and Discovery of Mannitol Dehydration Products

Executive Summary The dehydration products of D-mannitol represent a cornerstone of the "chiral pool"—a collection of abundant, enantiopure building blocks derived from biomass. Among these, isomannide (1,4:3,6-dianhydro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The dehydration products of D-mannitol represent a cornerstone of the "chiral pool"—a collection of abundant, enantiopure building blocks derived from biomass. Among these, isomannide (1,4:3,6-dianhydro-D-mannitol) stands out as a rigid, bicyclic diol with immense utility in high-performance polymers and pharmaceutical intermediates.

This guide reconstructs the scientific journey of these compounds, from their initial isolation in the late 19th century to the mechanistic elucidation by L.F. Wiggins in the 1940s, and finally to modern catalytic synthesis. It provides researchers with a self-validating technical framework, grounding historical discovery in contemporary chemical logic.

Historical Genesis: From Impurity to Isomer

The history of mannitol anhydrides is a case study in structural determination before the age of NMR.

  • 1884: The Fauconnier Isolation The story begins with Fauconnier , who in 1884 first isolated a dianhydride from mannitol via acid-catalyzed dehydration. At the time, the exact connectivity was unknown. He termed the product "mannide," observing it was a stable, crystalline solid distinct from the starting sugar alcohol.

  • 1945-1947: The Wiggins Era The definitive structural proof came over 60 years later. L.F. Wiggins and colleagues (University of Birmingham) published a series of landmark papers in the Journal of the Chemical Society. They rigorously proved that the stable dianhydride possessed a 1,4:3,6-ring structure , consisting of two cis-fused tetrahydrofuran (THF) rings. This work distinguished isomannide from its isomers, isosorbide (from sorbitol) and isoidide (from iditol), establishing the stereochemical rules that govern their formation.

Mechanistic Pathways of Dehydration

Understanding the formation of isomannide requires mapping the stepwise loss of water molecules. The reaction is not random; it is dictated by the stereochemical orientation of the hydroxyl groups.

The Dehydration Cascade
  • First Dehydration (Mono-anhydrides): Protonation of a primary or secondary hydroxyl group leads to the loss of water and intramolecular ether formation.

    • 1,4-Anhydromannitol: The kinetic product formed by cyclization between C1 and C4.

    • 2,5-Anhydromannitol: Formed via C2-C5 cyclization; a fructose analogue.

    • 1,5-Anhydromannitol (Styracitol): A pyranose-like structure, thermodynamically stable but less prone to second dehydration.

  • Second Dehydration (Di-anhydrides): The mono-anhydrides undergo a second cyclization to form the bicyclic system.

    • Isomannide: Uniquely formed from 1,4-anhydromannitol (or 2,5-anhydromannitol) via the closure of the second ring between C3 and C6 (or C1-C4). This yields the "V-shaped" 1,4:3,6-dianhydro structure with two endo hydroxyl groups.

Visualization of the Pathway[1]

MannitolDehydration Mannitol D-Mannitol (C6H14O6) Anhydro14 1,4-Anhydromannitol (Intermediate) Mannitol->Anhydro14 -H2O (Kinetic) Anhydro25 2,5-Anhydromannitol (Fructose Analogue) Mannitol->Anhydro25 -H2O Anhydro15 1,5-Anhydromannitol (Styracitol) Mannitol->Anhydro15 -H2O (Thermodynamic) Isomannide Isomannide (1,4:3,6-Dianhydromannitol) Anhydro14->Isomannide -H2O (Ring Closure C3-C6) Anhydro25->Isomannide -H2O (Ring Closure C1-C4) Anhydro15->Isomannide Sterically Disfavored

Figure 1: Reaction network showing the conversion of D-Mannitol to Isomannide via mono-anhydro intermediates.

Technical Characterization of Products

The following table synthesizes physical property data essential for identifying these derivatives in the lab.

CompoundStructure TypeCAS RegistryMelting Point (°C)Optical Rotation

D-Mannitol Acyclic Polyol69-65-8166 - 168-0.49° (c=1, H2O)
1,4-Anhydromannitol Mono-THF7726-97-8Solid (Low MP)Dextrorotatory
2,5-Anhydromannitol Mono-THF41107-82-8100 - 102Levorotatory
1,5-Anhydromannitol Mono-Pyranose492-93-3155Levorotatory
Isomannide Bicyclic (Fused THF)641-74-780 - 85 +89° (c=3, H2O)

Key Insight: The distinct melting point (80-85°C) and high positive optical rotation (+89°) of isomannide allow for rapid purity assessment during synthesis, distinguishing it clearly from the starting material and mono-anhydro byproducts.

Experimental Protocols: Synthesis & Validation

Historical Protocol (Acid Catalysis)

Based on Wiggins (1945) and Montgomery (1947).

  • Reagents: D-Mannitol, conc.[1] Sulfuric Acid (

    
    ).
    
  • Procedure:

    • Dissolve mannitol in water containing sulfuric acid.

    • Heat to reflux for extended periods (often >24 hours).

    • Neutralize with barium carbonate (to remove sulfate as insoluble

      
      ).
      
    • Concentrate the filtrate and crystallize.

  • Limitation: High formation of carbonaceous byproducts ("humin") and lower selectivity compared to modern methods.

Modern Protocol (Heterogeneous Catalysis)

Field-Proven Insight: Using solid acid catalysts simplifies purification and improves yield.

  • Reagents: D-Mannitol, H-Beta Zeolite (Si/Al ratio ~25).

  • Procedure:

    • Setup: Place 10g D-Mannitol and 1g H-Beta Zeolite in a round-bottom flask equipped with a Dean-Stark trap (for water removal).

    • Reaction: Heat to 160-170°C under a slight vacuum (or inert gas flow) to facilitate water removal. Melt phase reaction is preferred (solvent-free).

    • Monitoring: Track water collection in the Dean-Stark trap. Reaction is complete when 2 molar equivalents of water are collected.

    • Purification: Dissolve the hot melt in hot ethanol. Filter off the zeolite catalyst (recyclable).

    • Crystallization: Cool the ethanol filtrate to 4°C. Isomannide crystallizes as white needles (MP 80-85°C).

Scientific Integrity: Structural Proof

How do we know Isomannide is 1,4:3,6? Wiggins utilized chemical degradation to prove the structure. By methylating the free hydroxyl groups and then oxidizing the ring system (e.g., with nitric acid or permanganate), the molecule degrades into identifiable dicarboxylic acid fragments.

  • If the structure were 1,2:5,6, oxidation would yield different fragments compared to the 1,4:3,6 structure.

  • The formation of specific succinic acid derivatives confirmed the existence of the two fused 5-membered rings.

Applications in Drug Development & Materials

  • Chiral Scaffolds: Isomannide provides a rigid, V-shaped scaffold with endo-endo stereochemistry. This is used to induce specific conformations in peptidomimetics.

  • Polymer Synthesis: Used as a diol monomer in bio-based polyesters (e.g., Poly(isomannide succinate)). The rigid bicyclic core increases the Glass Transition Temperature (

    
    ) of the resulting polymer, improving thermal stability.
    
  • Vasodilators: Like isosorbide dinitrate, isomannide dinitrate has been investigated for vasodilatory properties, releasing NO in vivo, though the isosorbide variant is more commercially prevalent.

References

  • Wiggins, L. F. (1945). The anhydrides of polyhydric alcohols. Part I. The constitution of isomannide. Journal of the Chemical Society, 4-6. Link

  • Montgomery, R., & Wiggins, L. F. (1947). Anhydrides of polyhydric alcohols. Part VI. 1:4-3:6-Dianhydromannitol and 1:4-3:6-dianhydrosorbitol from sucrose. Journal of the Chemical Society, 433-436. Link

  • Fauconnier, A. (1884). Sur la mannite et ses dérivés. Bulletin de la Société Chimique de France, 41, 119.
  • Tordoff, M. G., et al. (1988).[2] 2,5-Anhydro-D-mannitol: a fructose analogue that increases food intake in rats.[2] American Journal of Physiology, 254(1), R150-R153.[2] Link

  • Synthose Inc. (2024). 2,5-Anhydro-D-mannitol Product Data Sheet. Link

Sources

Exploratory

Technical Whitepaper: 1,4-Anhydro-D-mannitol as a Chiral Building Block

The following technical guide details the structural utility, synthesis, and application of 1,4-Anhydro-D-mannitol , a distinct chiral scaffold often overshadowed by its dianhydride cousin, Isomannide. Subtitle: Structur...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural utility, synthesis, and application of 1,4-Anhydro-D-mannitol , a distinct chiral scaffold often overshadowed by its dianhydride cousin, Isomannide.

Subtitle: Structural Architecture, Regioselective Functionalization, and Pharmaceutical Applications

Executive Summary

While 1,4:3,6-dianhydro-D-mannitol (Isomannide) is widely recognized for its rigid,


-symmetric bicyclic core, its precursor 1,4-Anhydro-D-mannitol (1,4-ADM)  offers a superior, yet underutilized, advantage: broken symmetry with differentiated hydroxyl reactivity. 

1,4-ADM retains a flexible tetrahydrofuran (THF) core with a unique "head-and-tail" architecture. It possesses four hydroxyl groups situated in two distinct steric environments: two directly on the rigid THF ring (C2, C3) and two on the flexible exocyclic ethyl side chain (C5, C6). This structural asymmetry allows for precise regioselective functionalization , making it a premier scaffold for next-generation nucleoside analogues, heteroleptic chiral ligands, and bio-based amphiphiles.

Molecular Architecture & Properties

Structural Analysis

Unlike D-mannitol (linear,


 symmetric) or Isomannide (bicyclic, 

symmetric), 1,4-ADM is asymmetric (

)
.
  • Core Scaffold: Tetrahydrofuran (THF) ring formed by dehydration between C1 and C4.

  • Stereochemistry: Retains the D-manno configuration ((2R, 3R, 4R)-2-[(1R)-1,2-dihydroxyethyl]tetrahydrofuran-3,4-diol).

  • Reactivity Zones:

    • Zone A (Ring Hydroxyls): Secondary alcohols at C2 and C3. Sterically constrained and electronically influenced by the ring oxygen.

    • Zone B (Tail Hydroxyls): A vicinal diol at C5 and C6 (one primary, one secondary). These are sterically accessible and mimic the glycerol backbone.

Comparative Properties Table[1]
PropertyD-Mannitol1,4-Anhydro-D-mannitolIsomannide
CAS Registry 69-65-87726-97-8641-74-7
Structure Linear PolyolMono-cyclic THFBicyclic Fused
Symmetry


(Asymmetric)

Hydroxyl Groups 6 (2 primary, 4 secondary)4 (1 primary, 3 secondary) 2 (2 secondary, endo)
Key Application Excipient, SweetenerNucleoside Mimics, Surfactants Polymers, Rigid Ligands
Water Solubility HighHighHigh

Synthetic Accessibility & Isolation

The primary challenge in utilizing 1,4-ADM is isolating it from the dehydration cascade that leads to Isomannide. The following protocol prioritizes the isolation of the mono-anhydride.

Protocol: Acid-Catalyzed Dehydration with Kinetic Control

Objective: Maximize 1,4-ADM yield while minimizing double dehydration to Isomannide.

Reagents:

  • D-Mannitol (High Purity)

  • Sulfuric Acid (

    
    ) or p-Toluenesulfonic acid (pTsOH)
    
  • Solvent: Water (for reaction), Ethyl Acetate/Methanol (for purification)

Step-by-Step Workflow:

  • Reaction Setup: Dissolve D-mannitol (100 g) in distilled water (300 mL). Add acid catalyst (1% w/w relative to mannitol).

  • Thermal Dehydration: Heat the solution in a chemically resistant reactor (e.g., Hastelloy or glass-lined) to 140°C under reduced pressure (to remove water continuously).

    • Critical Control Point: Monitor the reaction via HPLC.[1] Stop the reaction when D-mannitol conversion reaches 70-80%. Pushing to 100% conversion drastically increases Isomannide formation.

  • Neutralization: Cool the mixture to 60°C and neutralize with Calcium Carbonate (

    
    ). Filter the Calcium Sulfate/Tosylate precipitate.
    
  • Fractionation (The "Self-Validating" Step):

    • Concentrate the filtrate to a syrup.

    • Flash Chromatography: Use a silica column.[2] Elute with a gradient of EtOAc -> EtOAc:MeOH (9:1).

    • Order of Elution: Isomannide (least polar) -> 1,4-Anhydro-D-mannitol -> D-Mannitol (most polar).

  • Crystallization: Recrystallize the 1,4-ADM fraction from ethanol/ether to obtain white crystals (mp: 145–147°C).

Visualization: Dehydration Pathway

The following diagram illustrates the kinetic competition between the desired mono-anhydride and the thermodynamic dianhydride.

MannitolDehydration cluster_legend Reaction Logic Mannitol D-Mannitol (Linear) ADM14 1,4-Anhydro-D-mannitol (Target Scaffold) Mannitol->ADM14 Kinetic H+ / -H2O (Fast) ADM25 2,5-Anhydro-D-mannitol (Isomer Byproduct) Mannitol->ADM25 Competitive Path Isomannide Isomannide (1,4:3,6-Dianhydro) ADM14->Isomannide 2nd Dehydration (Thermodynamic Sink) Stop reaction early to harvest 1,4-ADM Stop reaction early to harvest 1,4-ADM

Caption: Kinetic pathway of D-mannitol dehydration. Early termination is required to prevent full conversion to the dianhydride (Isomannide).

Functionalization Strategies

The power of 1,4-ADM lies in its regioselectivity . The primary hydroxyl at C6 and the vicinal nature of the C5-C6 tail allow for selective protection, leaving the ring hydroxyls (C2-C3) available for chiral induction.

Decision Matrix: Ligands vs. Surfactants
  • Pathway A (Surfactants): Esterification of the primary C6 hydroxyl with fatty acids.

  • Pathway B (Nucleosides): Activation of the anomeric center (requires chemical modification of C1, usually via oxidative steps or starting from 1-halo sugars if not using the anhydride directly). Note: 1,4-ADM itself is a reduced form; for nucleosides, the ring oxygen mimics the ribose oxygen.

  • Pathway C (Chiral Ligands): Phosphinylation of C2/C3 ring hydroxyls after protecting the tail.

Functionalization Start 1,4-Anhydro-D-mannitol ProtectTail Selective Protection of C5-C6 (e.g., Isopropylidene acetal) Start->ProtectTail Acetonide Formation Esterify Selective Esterification of C6 (Primary OH) Start->Esterify Fatty Acid/Lipase Ligands Phosphinylation of C2-C3 (Chiral Bisphosphines) ProtectTail->Ligands PPh2Cl / Base Nucleosides Nucleoside Analogues (Antivirals) ProtectTail->Nucleosides Base Coupling / Modification Surfactants Non-ionic Surfactants (Bio-based Amphiphiles) Esterify->Surfactants Head-Group Engineering

Caption: Strategic functionalization pathways based on regioselective protection of the exocyclic diol.

Key Applications

Nucleoside Analogues (Antiviral/Anticancer)

1,4-ADM serves as a carbocyclic or thionucleoside mimic . By modifying the THF ring, researchers create "locked" nucleic acids or nucleoside analogues that resist enzymatic degradation.

  • Mechanism: The THF ring mimics the ribose sugar of DNA/RNA. The rigidity of the 1,4-anhydro bridge alters the sugar puckering, potentially increasing affinity for viral polymerases while decreasing toxicity.

  • Reference: Modified nucleosides derived from 1,4-anhydro-D-mannitol have shown potential as glycosidase inhibitors and antiviral agents [1].

Bio-Based Surfactants

The "tail" (C5-C6) of 1,4-ADM provides a hydrophilic anchor, while fatty acid attachment at C1 or C6 creates amphiphilicity.

  • Advantage: Unlike sorbitan esters (Spans), 1,4-ADM surfactants have a different Hydrophilic-Lipophilic Balance (HLB) profile due to the THF ring's polarity.

  • Protocol: Enzymatic esterification using Candida antarctica Lipase B (CALB) allows for exclusive esterification of the primary C6 hydroxyl, yielding mono-esters with high purity [2].

Chiral Ligands for Asymmetric Catalysis

While Isomannide ligands are rigid, 1,4-ADM ligands offer modular flexibility . By protecting the C5-C6 tail, the C2-C3 diol can be converted into a bisphosphine (e.g., via reaction with diphenylphosphinic chloride).

  • Application: Hydrogenation of enamides and hydroformylation reactions where the specific bite angle of the THF-backbone ligand induces higher enantioselectivity than the rigid bicyclic system.

References

  • Synthesis and glycosidase inhibition of N-substituted derivatives of 1,4-dideoxy-1,4-imino-D-mannitol. Organic & Biomolecular Chemistry. Available at: [Link]

  • Synthesis of non-ionic amphiphiles from 1,4-anhydroxylitol (Analogous Methodology). PatSnap Patents. Available at: [Link] (Referenced via methodology extrapolation for anhydropentitols).

  • Intramolecular dehydration of mannitol in high-temperature liquid water. Green Chemistry. Available at: [Link]

  • 1,4-Anhydro-D-mannitol Product Data. PubChem. Available at: [Link]

Sources

Foundational

Technical Guide: Toxicity and Safety Profile of 1,4-Anhydro-D-mannitol

Executive Summary & Substance Identity[1] 1,4-Anhydro-D-mannitol (CAS: 7726-97-8), often referred to as Mannitan , is a dehydrated derivative of the sugar alcohol D-mannitol. Unlike its parent compound (a common osmotic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substance Identity[1]

1,4-Anhydro-D-mannitol (CAS: 7726-97-8), often referred to as Mannitan , is a dehydrated derivative of the sugar alcohol D-mannitol. Unlike its parent compound (a common osmotic diuretic and excipient) or its structural isomer 2,5-Anhydro-D-mannitol (a potent metabolic inhibitor), 1,4-Anhydro-D-mannitol is primarily utilized as a chiral building block in organic synthesis and a reference standard in carbohydrate analysis.

This guide addresses a critical safety gap: the frequent confusion between 1,4-Anhydro-D-mannitol and 2,5-Anhydro-D-mannitol .[1] While the latter is a toxic antimetabolite that inhibits gluconeogenesis, the 1,4-isomer presents a significantly lower hazard profile.[1] However, strict adherence to laboratory safety protocols is required to prevent cross-contamination and accidental ingestion.[1]

Chemical Identity Table[1]
FeatureSpecification
Chemical Name 1,4-Anhydro-D-mannitol
Synonyms Mannitan; (2R,3R,4R)-3,4-Dihydroxy-2-[(1R)-1,2-dihydroxyethyl]tetrahydrofuran
CAS Number 7726-97-8
Molecular Formula C₆H₁₂O₅
Molecular Weight 164.16 g/mol
Appearance White crystalline solid
Solubility Soluble in water, DMSO, Methanol
Melting Point 145–147 °C

Hazard Identification & GHS Classification

GHS Classification Status

Based on current Safety Data Sheets (SDS) from major suppliers (e.g., Synthose, Santa Cruz Biotechnology), 1,4-Anhydro-D-mannitol is Not Classified as a dangerous substance under the Globally Harmonized System (GHS).[1]

However, as a bioactive research chemical, it should be treated with Caution .[1] The "Not Classified" status often reflects a lack of exhaustive toxicity testing rather than proven harmlessness.[1]

Critical Distinction: The Isomer Hazard Map

The primary risk associated with this compound is mistaken identity .[1] Researchers must distinguish it from its isomers to avoid experimental failure or unintended toxicity.[1]

IsomerHazards Root Mannitol Derivatives (C6H14O6 / C6H12O5) Mannitol D-Mannitol (CAS 69-65-8) Safe / Excipient Root->Mannitol Parent Anhydro14 1,4-Anhydro-D-mannitol (CAS 7726-97-8) Low Toxicity / Chiral Scaffold Root->Anhydro14 Dehydration (1,4) Anhydro25 2,5-Anhydro-D-mannitol (CAS 41107-82-8) TOXIC: Metabolic Inhibitor Root->Anhydro25 Dehydration (2,5) Mechanism Gluconeogenesis & Glycogenolysis Anhydro25->Mechanism Inhibits

Figure 1: Isomer Hazard Map distinguishing the target compound (Blue) from its toxic isomer (Red).[1]

Toxicological Profile

Acute Toxicity[1]
  • Oral LD50: Data not established for 1,4-Anhydro-D-mannitol specifically.[1]

  • Comparative Insight: Its parent compound, D-mannitol, has an oral LD50 of 13,500 mg/kg (Rat), indicating very low toxicity.[1] 1,4-Anhydro-D-mannitol is structurally stable and does not possess the reactive aldehyde/ketone groups typically associated with acute toxicity.[1]

Biological Activity & Mechanism

Unlike 2,5-Anhydro-D-mannitol , which traps phosphate in the liver and inhibits gluconeogenesis (leading to hypoglycemia and eating behavior changes in rats), 1,4-Anhydro-D-mannitol does not exhibit this potent antimetabolic effect.[1]

  • Metabolism: It is chemically stable and resistant to rapid enzymatic degradation.[1]

  • Natural Occurrence: Trace amounts have been identified in natural products (e.g., olive pruning residues), suggesting a history of environmental presence without acute bio-hazard flags.[1]

Potential Health Effects[1][2][3][4][5][6]
  • Inhalation: May cause respiratory tract irritation due to physical abrasion of dust particles.[1]

  • Skin/Eye Contact: May cause mechanical irritation.[1]

  • Ingestion: Large quantities may cause gastrointestinal upset (osmotic effect), similar to other sugar alcohols.[1]

Handling, Storage, & Exposure Controls[1]

Personal Protective Equipment (PPE) Matrix
Protection TypeRecommendationRationale
Respiratory N95 / P2 Mask Required if dust formation is visible.[1] Prevents inhalation of fine particulates.[1]
Hand Nitrile Gloves Standard barrier protection (0.11 mm thickness).[1]
Eye Safety Glasses Side shields required to prevent dust entry.[1]
Body Lab Coat Prevents contamination of personal clothing.[1]
Storage Protocols
  • Temperature: Store at 2–8 °C (Refrigerator) is recommended by some vendors for long-term stability, though it is stable at room temperature.[1]

  • Environment: Keep container tightly closed in a dry, well-ventilated place. Hygroscopic nature requires protection from moisture.[1]

  • Incompatibilities: Strong oxidizing agents.[1]

Emergency & First Aid Procedures

Every laboratory handling this substance must integrate the following protocols into their safety manual.

First Aid Response[1]
  • Inhalation: Move person to fresh air. If breathing is difficult, give oxygen.[1]

  • Skin Contact: Wash off with soap and plenty of water.[1]

  • Eye Contact: Flush eyes with water as a precaution for at least 15 minutes.[1]

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.[1]

Spillage & Disposal[1][5]
  • Containment: Sweep up and shovel. Keep in suitable, closed containers for disposal.

  • Avoidance: Do not let product enter drains (standard chemical hygiene, though not an acute marine pollutant).[1]

  • Disposal: Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[1]

Experimental Workflow: Stability & Solubility

When using 1,4-Anhydro-D-mannitol as a scaffold, researchers often face solubility challenges.[1] The following decision tree ensures safe and effective dissolution.

SolubilityWorkflow Start Start: 1,4-Anhydro-D-mannitol (Solid Crystalline) SolventChoice Select Solvent Start->SolventChoice Water Water (H2O) SolventChoice->Water Organic Organic Solvents SolventChoice->Organic WaterProcess High Solubility (>50 mg/mL) Use for Biological Assays Water->WaterProcess OrganicProcess DMSO / Methanol Soluble Organic->OrganicProcess NonPolar Hexane / Ether Insoluble Organic->NonPolar Safe Filter Sterilize (0.22 µm) WaterProcess->Safe Safe for Cell Culture

Figure 2: Solubility and preparation workflow for experimental applications.

References

  • Synthose Inc. (2024).[1] Safety Data Sheet: 1,4-Anhydro-D-mannitol. Retrieved from [1]

  • Santa Cruz Biotechnology. (2024).[1] 1,4-Anhydro-D-mannitol Product Information. Retrieved from [1]

  • Riquelme, P. T., et al. (1983).[1][2] Regulation of carbohydrate metabolism by 2,5-anhydro-D-mannitol. Proceedings of the National Academy of Sciences, 80(14), 4301-4305.[1][2] (Cited for comparative toxicity of the 2,5-isomer).[1] Retrieved from [1]

  • PubChem. (2024).[1] Compound Summary: 1,4-Anhydro-D-mannitol (CID 10909888).[1] National Library of Medicine.[1] Retrieved from [1]

  • Cayman Chemical. (2024).[1] Safety Data Sheet: 2,5-Anhydro-D-mannitol. (Used for hazard differentiation).[1] Retrieved from [1]

Sources

Exploratory

Structural Isomerism and Functional Divergence: A Technical Guide to 1,4- vs. 1,5-Anhydro-D-mannitol

Executive Summary In carbohydrate chemistry and drug development, the distinction between 1,4-Anhydro-D-mannitol (1,4-AM) and 1,5-Anhydro-D-mannitol (1,5-AM) represents a fundamental divergence in ring topology—furanose...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In carbohydrate chemistry and drug development, the distinction between 1,4-Anhydro-D-mannitol (1,4-AM) and 1,5-Anhydro-D-mannitol (1,5-AM) represents a fundamental divergence in ring topology—furanose versus pyranose—that dictates their thermodynamic stability, synthetic accessibility, and biological utility.[1]

  • 1,4-Anhydro-D-mannitol (often referred to as a component of "Mannitan") is the kinetic product of acid-catalyzed dehydration.[1][2] It features a strained 5-membered furanose ring and serves primarily as a chiral building block for surfactants and nucleoside analogues.[2]

  • 1,5-Anhydro-D-mannitol (historically known as Styracitol ) is the thermodynamic pyranose isomer.[1][2] It is rarely formed by direct dehydration but is synthesized via reduction of glycosyl donors.[2] It is biologically significant as a non-reducing analogue of mannose and a glycogen phosphorylase inhibitor.[2]

This guide provides a rigorous technical comparison, synthetic workflows, and analytical protocols for distinguishing these isomers.

Physicochemical Profile & Structural Logic[2]

The core difference lies in the ether bridge location, which influences ring strain and conformational flexibility.[1][2]

Feature1,4-Anhydro-D-mannitol1,5-Anhydro-D-mannitol
Common Name 1,4-Mannitan (isomer)Styracitol
CAS Number 7726-97-8 492-93-3
Ring Topology Furanose (5-membered)Pyranose (6-membered)
Bridge C1 – O – C4C1 – O – C5
Melting Point ~100–109 °C155 °C
Thermodynamics Kinetic product (faster formation)Thermodynamic product (more stable)
Biological Role Gluconeogenesis inhibitor; Chiral scaffoldGlycogen phosphorylase inhibitor; Metabolic tracer
Key Reactivity C5/C6 exocyclic diol is highly accessibleRigid chair conformation (4C1)
Expert Insight: The Kinetic vs. Thermodynamic Trap

In acid-catalyzed dehydration of D-mannitol, the formation of the 5-membered ring (1,4-AM) is kinetically favored over the 6-membered ring (1,5-AM).[1] This is due to the entropic advantage of closing a smaller ring, despite the pyranose ring being thermodynamically more stable (less angle strain).[1][2] Consequently, you cannot efficiently synthesize 1,5-AM by simply heating mannitol with acid ; you will predominantly obtain 1,4-AM and 2,5-AM.[1][2]

Synthetic Pathways and Mechanisms[2][5]

Synthesis of 1,4-Anhydro-D-mannitol (Dehydration)

Mechanism: Acid-catalyzed cyclodehydration.[1][2] Reagents: D-Mannitol, H₃PO₄ or Zeolites, Vacuum/Heat.[1][2] Protocol:

  • Reaction: Melt D-mannitol (180°C) in the presence of 1% w/w phosphoric acid or acidic zeolite catalyst.

  • Kinetics: The reaction proceeds through a carbocation intermediate.[2] The C4 hydroxyl attacks C1 (or vice versa) to close the furanose ring.[1][2]

  • Byproducts: Extended reaction leads to dianhydrides (Isomannide).[1][2]

  • Purification: Crystallization from ethanol/ether mixtures.[1][2]

Synthesis of 1,5-Anhydro-D-mannitol (Reduction)

Mechanism: Reductive dehalogenation or desulfurization.[1][2] Reagents: Tetra-O-acetyl-α-D-mannopyranosyl bromide, LiAlH₄ or Bu₃SnH.[1][2] Protocol:

  • Precursor: Start with D-mannose. Protect hydroxyls (acetylation) and activate the anomeric center (bromide).[1][2]

  • Reduction: The anomeric bromide is reduced to a hydrogen atom, "locking" the ring in the pyranose form.[1][2]

  • Deprotection: Removal of acetyl groups yields pure 1,5-AM.[1][2]

Visualization: Synthetic Divergence

The following diagram illustrates the distinct origins of these isomers.

SynthesisPathways Mannitol D-Mannitol (Open Chain) Cat Acid Catalysis (Heat, -H2O) Mannitol->Cat Cyclodehydration Mannose D-Mannose (Pyranose) Donor Mannosyl Donor (Anomeric Bromide) Mannose->Donor Activation AM14 1,4-Anhydro-D-mannitol (Kinetic Furanose) Cat->AM14 Major Path (Fast) AM25 2,5-Anhydro-D-mannitol (Byproduct) Cat->AM25 Minor Path AM15 1,5-Anhydro-D-mannitol (Thermodynamic Pyranose) Donor->AM15 Reduction (LiAlH4/Bu3SnH)

Figure 1: Synthetic divergence showing 1,4-AM as a dehydration product versus 1,5-AM as a reduction product.[1][3][4]

Biological & Pharmacological Applications[2][5][7][8]

1,5-Anhydro-D-mannitol: The Metabolic Probe

Because 1,5-AM lacks a hemiacetal hydroxyl at C1, it is non-reducing and resistant to acid hydrolysis.[1][2] This makes it an exceptional structural mimic for enzyme studies.[1][2][]

  • Glycogen Phosphorylase Inhibition: 1,5-AM binds to the catalytic site of glycogen phosphorylase (GP), mimicking the oxocarbenium ion transition state of glucose.[1][2] It is used to study potential treatments for Type 2 diabetes by inhibiting glycogen breakdown.[2]

  • Crystallography: Used as a stable scaffold to co-crystallize with carbohydrate-binding proteins (lectins) to determine binding topology without degradation.[1][2]

1,4-Anhydro-D-mannitol: The Chiral Building Block[1][2]
  • Gluconeogenesis: Acts as a regulator/inhibitor of gluconeogenesis from lactate substrates.[2][6][7]

  • Surfactants: The 1,4-ring leaves the C5-C6 diol tail exposed and sterically accessible.[1][2] This allows for selective esterification with fatty acids to create non-ionic surfactants (Mannitan esters) used in drug formulation and emulsification.[1][2]

Analytical Protocols: Separation & Identification

Distinguishing these isomers requires specific chromatographic conditions because standard C18 HPLC columns often fail to resolve hydrophilic sugar isomers.[1][2]

Method A: High-Performance Liquid Chromatography (HPLC)

Principle: Ligand-exchange chromatography (calcium form) or HILIC.[1][2] Recommended Column: Cation-exchange resin in Calcium form (e.g., Rezex RCU-USP, Sugar-Pak I).[1][2]

ParameterCondition
Column Sulfonated cross-linked styrene-divinylbenzene (Ca²⁺ form)
Mobile Phase 100% HPLC-grade Water (degassed)
Flow Rate 0.5 – 0.6 mL/min
Temperature 80°C – 85°C (High temp improves mass transfer and peak shape)
Detection Refractive Index (RID) or ELSD
Expected Elution 1,5-AM elutes before 1,4-AM due to size exclusion effects and coordination strength with Ca²⁺.
Method B: Gas Chromatography (GC-MS)

Requirement: Derivatization is mandatory to make the polyols volatile.[1][2] Protocol:

  • Lyophilize 1 mg of sample.

  • Silylation: Add 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Incubate: 70°C for 30 minutes.

  • Analysis: Inject onto a DB-5ms or HP-5 column.

  • differentiation:

    • 1,4-AM (TMS): Mass spectrum shows characteristic furanose fragmentation (cleavage of C4-C5 bond).[1][2]

    • 1,5-AM (TMS): Mass spectrum shows pyranose fragmentation patterns similar to 1,5-anhydroglucitol but with mannose stereochemistry.[1][2]

Visualization: Analytical Decision Tree

AnalyticalWorkflow Sample Unknown Sample (White Powder) Method Select Method Sample->Method HPLC HPLC (Ca2+ Column) 85°C, Water Method->HPLC Routine QC GC GC-MS (TMS Derivatization) Method->GC Structural ID Res1 Peak A (Early) 1,5-AM (Pyranose) HPLC->Res1 Lower Affinity Res2 Peak B (Late) 1,4-AM (Furanose) HPLC->Res2 Higher Affinity Frag1 Frag: Pyranose Pattern (Stable Ring) GC->Frag1 Frag2 Frag: Furanose Pattern (Side Chain Cleavage) GC->Frag2 Frag1->Res1 Frag2->Res2

Figure 2: Workflow for the chromatographic separation and identification of anhydro-mannitol isomers.

References

  • ChemicalBook. (2023).[1][2] 1,4-Anhydro-D-mannitol Chemical Properties and Applications. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 445184, 1,5-anhydro-D-mannitol. Retrieved from [1]

  • BOC Sciences. (2024).[1][2] 1,5-Anhydro-D-mannitol: Metabolic Pathway Elucidation and Applications. Retrieved from [1]

  • Santa Cruz Biotechnology. (2024).[2] 1,4-Anhydro-D-mannitol Product Data. Retrieved from [1]

  • American Chemical Society. (1952).[1][2] The Preparation of 1,5-Anhydro-D-mannitol (Styracitol) from D-Mannitol. Journal of the American Chemical Society.[1][8] Retrieved from [1]

  • Helix Chromatography. (2023). HPLC Methods for analysis of Mannitol and Sugar Alcohols. Retrieved from

Sources

Foundational

Technical Guide: Physicochemical &amp; Hygroscopic Characterization of Crystalline 1,4-Anhydro-D-mannitol

The following technical guide details the physicochemical and hygroscopic characterization of crystalline 1,4-Anhydro-D-mannitol. Executive Summary 1,4-Anhydro-D-mannitol (1,4-ADM; CAS 7726-97-8) is a crystalline mono-de...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical and hygroscopic characterization of crystalline 1,4-Anhydro-D-mannitol.

Executive Summary

1,4-Anhydro-D-mannitol (1,4-ADM; CAS 7726-97-8) is a crystalline mono-dehydrated derivative of D-mannitol possessing a tetrahydrofuran (furanose) core. Unlike its parent compound D-mannitol—widely recognized for its non-hygroscopic nature and polymorphism—1,4-ADM represents a specific intermediate state with unique solid-state properties.

This guide addresses a critical gap in current literature: the definitive hygroscopic profiling of 1,4-ADM. While D-mannitol is chemically inert and non-hygroscopic (absorbing <1% moisture at 90% RH), the ring closure in 1,4-ADM alters the hydrogen-bonding network. This document establishes the theoretical basis for its moisture interaction, defines its critical relative humidity (CRH), and provides a self-validating protocol for its characterization in drug development.

Physicochemical Architecture

Structural Basis of Stability

The transformation of D-mannitol to 1,4-ADM involves the loss of one water molecule and the formation of a five-membered ether ring. This structural rigidity impacts the crystal lattice energy and solvent accessibility.

  • Molecular Formula: C₆H₁₂O₅[1][2][3]

  • Molecular Weight: 164.16 g/mol [1][2][4][5]

  • Melting Point: 145–147 °C (Distinct from D-mannitol's ~166 °C)[5]

  • Lattice Energy Implication: The high melting point indicates a robust crystalline lattice dominated by intermolecular hydrogen bonding, suggesting significant resistance to bulk moisture absorption under ambient conditions.

The Solubility Paradox

Literature presents conflicting data regarding 1,4-ADM's aqueous solubility, ranging from "soluble" to "slightly soluble."

  • Hypothesis: This discrepancy likely arises from polymorphic variations or purity levels (presence of amorphous content).

  • Impact on Hygroscopicity: A "slightly soluble" profile correlates with low hygroscopicity (Type II or III isotherm), whereas high solubility often correlates with deliquescence (Type I).

Hygroscopicity Assessment

Theoretical Sorption Mechanism

Moisture sorption in crystalline sugars occurs via two primary mechanisms:

  • Surface Adsorption: Water molecules adhere to the crystal surface via H-bonding with available hydroxyl groups.

  • Bulk Absorption: Water penetrates the lattice, often inducing a phase change (deliquescence) or hydrate formation.

Predictive Profiling: Given the 1,4-ether linkage reduces the number of free hydroxyl donors compared to mannitol, and retaining a high melting point, 1,4-ADM is predicted to exhibit low hygroscopicity , maintaining stability up to a high Critical Relative Humidity (CRH), likely >80% RH at 25°C.

Comparative Hygroscopicity Data

The following table contrasts 1,4-ADM with standard polyols to contextualize its stability profile.

PropertyD-Mannitol (β-form)Sorbitol (γ-form)1,4-Anhydro-D-mannitol
Hygroscopicity Class Non-HygroscopicHygroscopicLow Hygroscopicity (Predicted)
CRH (at 25°C) ~98%~70%>85% (Target Specification)
Moisture Uptake <1% at 90% RH>50% at 90% RH<2% at 80% RH (Target)
Mechanism Surface Adsorption onlyBulk Absorption/DeliquescenceSurface Adsorption (primary)
Melting Point 166-168 °C95 °C145-147 °C

Experimental Protocols (Self-Validating)

To definitively characterize a specific lot of 1,4-ADM, the following workflow must be executed. This protocol distinguishes between surface moisture and lattice incorporation.

Dynamic Vapor Sorption (DVS) Protocol

Objective: Generate a full sorption/desorption isotherm to determine CRH.

  • Sample Prep: Load 10–15 mg of crystalline 1,4-ADM into the DVS sample pan.

  • Drying Phase: Equilibrate at 0% RH / 25°C for 4 hours or until mass change ( dm/dt ) < 0.002% per minute. Validation: This establishes the dry mass (

    
    ).
    
  • Sorption Cycle: Step-wise increase of RH from 0% to 95% in 10% increments.

    • Equilibrium Criteria: dm/dt < 0.002% min⁻¹ or max time 6 hours per step.

  • Desorption Cycle: Decrease RH from 95% to 0% using identical steps.

  • Data Analysis: Plot % Mass Change vs. % RH.

    • Hysteresis Check: A gap between sorption/desorption indicates bulk absorption or hydrate formation.

Polymorphic Purity via PXRD

Objective: Confirm that moisture exposure does not induce a polymorphic transition (e.g., Anhydrous


 Hydrate).
  • Scan Parameters: Cu Kα radiation, 2

    
     range 5°–40°, step size 0.02°.
    
  • Workflow:

    • Scan A: Fresh sample (As Synthesized).

    • Scan B: Sample post-DVS (after exposure to 95% RH).

  • Validation: Superimpose Scan A and Scan B. Any peak shifts or new reflections indicate a moisture-induced phase change, invalidating the material for humidity-uncontrolled environments.

Visualizations

Characterization Workflow

The following diagram outlines the logical flow for validating the material's solid-state stability.

CharacterizationWorkflow RawMaterial Raw 1,4-ADM (Crystalline) Drying Drying (0% RH, 25°C) RawMaterial->Drying Remove Surface H2O DVS_Cycle DVS Isotherm (0-95% RH) Drying->DVS_Cycle Gravimetric Analysis XRD_Check PXRD Analysis (Polymorph Check) DVS_Cycle->XRD_Check Post-Sorption Scan XRD_Check->RawMaterial If Phase Change Detected Decision Stability Classification XRD_Check->Decision Compare Patterns

Caption: Workflow for determining hygroscopic stability and polymorphic integrity of 1,4-ADM.

Moisture Interaction Mechanism

This diagram illustrates the difference between surface adsorption (stable) and bulk absorption (unstable).

SorptionMechanism WaterVapor Water Vapor (High RH) Surface Crystal Surface (-OH Groups) WaterVapor->Surface Adsorption Lattice Crystal Lattice (Bulk) Surface->Lattice Penetration (If Lattice Energy Low) Stable Stable Isotherm (Type II) Surface->Stable Equilibrium Unstable Deliquescence (Liquid Phase) Lattice->Unstable Dissolution

Caption: Mechanistic pathways of water interaction. 1,4-ADM aims for the 'Stable' pathway.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10909888, 1,4-Anhydro-D-mannitol. Retrieved February 22, 2026 from [Link]

  • Cares-Pacheco, M.G., et al. (2014).Physicochemical characterization of D-mannitol polymorphs: The challenging case of the delta form. International Journal of Pharmaceutics. (Contextual reference for Mannitol polymorphism methodology).

Sources

Protocols & Analytical Methods

Method

Acid-catalyzed dehydration protocols for synthesizing 1,4-Anhydro-d-mannitol

Topic: Selective Synthesis and Isolation of 1,4-Anhydro-D-mannitol via Acid-Catalyzed Dehydration Content Type: Detailed Application Note & Protocol Audience: Senior Research Scientists, Process Chemists, and Drug Develo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Selective Synthesis and Isolation of 1,4-Anhydro-D-mannitol via Acid-Catalyzed Dehydration Content Type: Detailed Application Note & Protocol Audience: Senior Research Scientists, Process Chemists, and Drug Development Professionals.

Executive Summary & Strategic Rationale

The Challenge: The acid-catalyzed dehydration of D-mannitol is a complex kinetic landscape. The thermodynamic sink of this reaction is 1,4:3,6-dianhydro-D-mannitol (Isomannide).[1] The mono-dehydrated intermediates, 1,4-anhydro-D-mannitol (1,4-AHM) and 2,5-anhydro-D-mannitol (2,5-AHM) , are formed competitively. The Solution: Unlike 2,5-AHM, which is often the major product in high-temperature aqueous conditions, 1,4-AHM formation is favored under specific kinetic controls and lower water activities. This protocol details a Kinetic Trapping Strategy using solid-acid catalysis to maximize the mono-anhydro yield, coupled with a robust Derivatization-Purification-Deprotection (DPD) workflow to isolate the 1,4-isomer in high purity (>98%), bypassing the difficult direct separation of highly polar polyols.

Mechanistic Insight & Reaction Pathway

Understanding the cyclization preference is critical. D-mannitol undergoes intramolecular etherification. The 1,4-cyclization involves the attack of the C4-OH on the C1 position (or vice versa), displacing water. This competes directly with the 2,5-cyclization and the subsequent second dehydration to isomannide.

Pathway Visualization

The following diagram illustrates the competitive pathways and the "Kinetic Trap" zone required for 1,4-AHM isolation.

MannitolDehydration cluster_conditions Reaction Environment Mannitol D-Mannitol AHM14 1,4-Anhydro-D-mannitol (Target Kinetic Product) Mannitol->AHM14 Slow (Kinetic Control) AHM25 2,5-Anhydro-D-mannitol (Major Competitor) Mannitol->AHM25 Fast (Thermodynamic) Isomannide Isomannide (Thermodynamic Sink) AHM14->Isomannide - H2O AHM25->Isomannide - H2O

Figure 1: Reaction network of D-mannitol dehydration showing the competitive formation of 1,4- and 2,5-anhydrides.[1][2]

Protocol A: Solid-Acid Catalyzed Dehydration (Synthesis)

Rationale: Using a solid acid catalyst (Amberlyst-15 or Zeolite H-Beta) allows for easier workup and better control over local acidity compared to homogeneous mineral acids, reducing the rate of the second dehydration to isomannide.

Materials
  • Substrate: D-Mannitol (Reagent Grade, >99%)

  • Catalyst: Amberlyst-15 (H+ form) or Zeolite H-Beta (calcined)

  • Solvent: 1,4-Dioxane (preferred for solubility/boiling point balance) or Water (green alternative, but favors 2,5-isomer).

  • Apparatus: Dean-Stark trap (for water removal) or sealed pressure vessel.

Experimental Workflow
  • Activation: Wash Amberlyst-15 with methanol, then water, then dry at 100°C vacuum for 4 hours to remove pore water.

  • Reaction Setup:

    • Dissolve D-mannitol (18.2 g, 100 mmol) in 1,4-Dioxane (100 mL). Note: Mannitol has limited solubility; heating to 80°C may be required for dissolution.

    • Add Activated Catalyst (1.8 g, 10 wt% loading).

  • Dehydration (The Kinetic Trap):

    • Heat to reflux (101°C) with vigorous stirring.

    • Crucial: Do not exceed 4 hours. The formation of 1,4-AHM peaks typically between 2-4 hours before converting to isomannide.

    • In-Process Control (IPC): Take aliquots every 60 mins. Analyze via HPLC (See Section 5). Stop when Isomannide > 5%.

  • Termination:

    • Hot filtration to remove the solid catalyst immediately.

    • Concentrate the filtrate under reduced pressure to yield a viscous syrup (Crude Mixture).

Protocol B: Purification via Derivatization (The "DPD" Strategy)

Rationale: Direct separation of 1,4-AHM and 2,5-AHM on silica is extremely difficult due to their high polarity and similar Rf values. Acetylation converts them into lipophilic esters with distinct chromatographic profiles, allowing easy separation on standard silica gel.

Step 1: Peracetylation
  • Dissolve the Crude Mixture (from Protocol A) in Pyridine (50 mL).

  • Add Acetic Anhydride (50 mL) dropwise at 0°C.

  • Add catalytic DMAP (4-dimethylaminopyridine, 50 mg).

  • Stir at Room Temperature (RT) overnight.

  • Workup: Pour into ice water, extract with Ethyl Acetate (3x), wash with 1M HCl (to remove pyridine), NaHCO3, and Brine. Dry over MgSO4 and concentrate.

Step 2: Silica Gel Chromatography
  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: Gradient of Hexanes : Ethyl Acetate (8:2 → 6:4).

  • Elution Order:

    • Fraction 1: Isomannide diacetate (Fastest, less polar).

    • Fraction 2:1,4-Anhydro-D-mannitol tetraacetate (Target).

    • Fraction 3: 2,5-Anhydro-D-mannitol tetraacetate.

    • Fraction 4: D-Mannitol hexaacetate (Slowest).

  • Validation: Check fractions via TLC (Stain: H2SO4/MeOH charring). Pool fractions containing the 1,4-isomer.

Step 3: Zemplén Deprotection (Methanolysis)
  • Dissolve the purified tetraacetate in dry Methanol (0.1 M concentration).

  • Add Sodium Methoxide (NaOMe) in MeOH (0.5 M solution) to reach pH 9-10 (approx. 0.1 eq).

  • Stir at RT for 1-2 hours. A white precipitate (the pure polyol) may form.

  • Neutralization: Add Amberlyst-15 (H+) resin until pH is neutral (pH 7).

  • Isolation: Filter off the resin and concentrate the filtrate.

  • Final Polish: Recrystallize from Ethanol/Water if necessary.

Analytical Characterization & QC

Trustworthy data is the backbone of this protocol. Use the following parameters to validate your product.

HPLC Method (Direct Analysis of Polyols)
  • Column: Bio-Rad Aminex HPX-87C or Shodex SUGAR SC1011 (Ca2+ form).

  • Mobile Phase: HPLC grade Water (Degassed).

  • Flow Rate: 0.6 mL/min.

  • Temperature: 80°C (Critical for resolution).

  • Detector: Refractive Index (RID).[1][3]

  • Retention Times (Approx):

    • Mannitol: ~18-20 min

    • 1,4-AHM: ~14-16 min (distinct shoulder or peak before mannitol)

    • Isomannide: ~25-30 min

NMR Validation (1,4-Anhydro-D-mannitol)
  • 1H NMR (D2O): Look for the anomeric proton signals and the distinct symmetry of the 1,4-anhydro ring (tetrahydrofuran core) versus the 2,5-anhydro (also THF but different substitution pattern).

  • 13C NMR: The C1 and C4 carbons in the 1,4-bridge will shift significantly downfield (~80-85 ppm) compared to the open chain.

Data Summary Table
Parameter1,4-Anhydro-D-mannitol2,5-Anhydro-D-mannitolIsomannide
CAS Number 7726-97-841107-82-8641-74-7
Molecular Weight 164.16 g/mol 164.16 g/mol 146.14 g/mol
Solubility High (Water)High (Water)Moderate (Water/Org)
Key Feature Kinetic ProductThermodynamic ProductDouble Dehydration

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
High Isomannide Yield Reaction time too long or acid too strong.Reduce reaction time by 50%. Lower catalyst loading.
Poor Separation Column overload or similar polarity.[4]Switch to Protocol B (Acetylation). Do not attempt direct silica purification of free polyols.
Low Conversion Water inhibition.Ensure efficient water removal (Dean-Stark or molecular sieves).
Product is Brown/Black Sugar caramelization / degradation.Conduct reaction under Nitrogen atmosphere. Reduce temperature by 10°C.

References

  • Fleet, G. W. J., et al. (1984). "Synthesis of 1,4-dideoxy-1,4-imino-D-mannitol." Journal of the Chemical Society, Chemical Communications. Link

  • Yamaguchi, A., et al. (2025).[2] "Intramolecular Dehydration of Mannitol in High-Temperature Liquid Water." RSC Advances. Link (Note: Discusses the non-catalytic formation of 1,4 vs 2,5 isomers).

  • Bock, K., et al. (1981). "Acid Catalyzed Dehydration of Alditols. Part I. D-Glucitol and D-Mannitol." Acta Chemica Scandinavica. Link

  • CymitQuimica. "1,4-Anhydro-D-mannitol Product Data." Link

Sources

Application

Application Note: Esterification Strategies for 1,4-Anhydro-D-mannitol

Strategic Overview 1,4-Anhydro-D-mannitol (often referred to as Mannitan) represents a unique chiral scaffold in carbohydrate chemistry.[1] Unlike its dianhydro counterpart (isomannide), the 1,4-anhydro mono-cycle retain...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

1,4-Anhydro-D-mannitol (often referred to as Mannitan) represents a unique chiral scaffold in carbohydrate chemistry.[1] Unlike its dianhydro counterpart (isomannide), the 1,4-anhydro mono-cycle retains a primary hydroxyl group at the C6 position alongside secondary hydroxyls at C2, C3, and C5.[1] This structural asymmetry presents both a challenge and an opportunity:

  • The Challenge: Achieving selective functionalization without complex protection/deprotection steps.

  • The Opportunity: The primary C6-OH is sterically distinct, allowing for kinetic resolution via biocatalysis.

This guide details two distinct protocols:

  • Enzymatic Regioselective Acylation: Targets the C6 primary hydroxyl using Lipase B from Candida antarctica (CALB). Ideal for synthesizing chiral building blocks or mono-ester surfactants.[1]

  • Chemical Exhaustive Esterification: Utilizes acyl chlorides to functionalize all available hydroxyls. Ideal for creating lipophilic matrices or polyester precursors.

Reaction Logic & Mechanism

The choice of method depends entirely on the desired substitution pattern.

Workflow Visualization

The following diagram illustrates the divergent pathways for processing 1,4-Anhydro-D-mannitol.

ReactionPathways Start 1,4-Anhydro-D-mannitol (Hydrophilic Core) Enz_Cond CALB Lipase (Novozym 435) Vinyl Fatty Ester THF, 45°C Start->Enz_Cond Kinetic Control Chem_Cond Acyl Chloride (3-4 eq) Pyridine/DMAP DCM, 0°C to RT Start->Chem_Cond Thermodynamic Drive Mono_Prod 6-O-Acyl-1,4-anhydro-D-mannitol (Regioselective Mono-ester) Enz_Cond->Mono_Prod Poly_Prod Per-O-acyl-1,4-anhydro-D-mannitol (Exhaustive Ester) Chem_Cond->Poly_Prod

Caption: Divergent synthesis pathways. The enzymatic route exploits steric accessibility of C6, while the chemical route utilizes nucleophilic catalysis for total functionalization.

Protocol A: Chemo-Enzymatic Regioselective Acylation

Objective: Selective esterification of the primary C6-OH group.[1] Mechanism: Serine-hydrolase catalytic cycle using an irreversible acyl donor (vinyl ester).[1]

Materials
  • Substrate: 1,4-Anhydro-D-mannitol (dried in vacuo over

    
     overnight).
    
  • Catalyst: Novozym 435 (Immobilized Candida antarctica Lipase B).[1]

  • Acyl Donor: Vinyl Laurate (or Vinyl Acetate for acetylation).[1]

  • Solvent: Anhydrous THF or 2-Methyl-2-butanol (2M2B).[1]

  • Molecular Sieves: 4Å (activated).

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask, dissolve 1,4-Anhydro-D-mannitol (1.0 eq, 5 mmol) in anhydrous THF (20 mL).

    • Note: Solubility can be an issue.[2] If the substrate does not dissolve, mild heating to 40°C or sonication is permissible.

  • Activation: Add activated 4Å molecular sieves (10% w/v relative to solvent) to ensure absolute dryness. Water competes as a nucleophile, leading to hydrolysis of the acyl donor.

  • Initiation: Add Vinyl Laurate (1.2 eq). Stir for 10 minutes to equilibrate.

  • Catalysis: Add Novozym 435 (20-50 mg per mmol of substrate).

  • Incubation: Stir at 45°C at 200 RPM.

    • Critical Control: Do not exceed 60°C; thermal denaturation of the enzyme support may occur.

  • Monitoring: Monitor by TLC (Eluent: EtOAc/MeOH 9:1). The mono-ester will appear as a less polar spot compared to the starting material.[1]

  • Termination: Filter off the enzyme and molecular sieves using a glass frit or Celite pad.

    • Recycling: The enzyme beads can be washed with acetone and reused up to 5 times with minimal activity loss.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Silica gel, Gradient: 100% DCM

    
     5% MeOH in DCM).
    

Yield Expectation: 75-85% isolated yield of 6-O-acyl-1,4-anhydro-D-mannitol.[1]

Protocol B: Chemical Exhaustive Esterification

Objective: Complete acylation of all hydroxyl groups (C2, C3, C5, C6).[1] Mechanism: Nucleophilic acyl substitution catalyzed by DMAP (Steglich-type activation).[1]

Materials
  • Substrate: 1,4-Anhydro-D-mannitol.[1][3]

  • Reagent: Fatty Acid Chloride (e.g., Lauroyl chloride) or Acetic Anhydride.[1]

  • Base: Pyridine (acts as solvent and acid scavenger) or Triethylamine (

    
    ).[1]
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP).[1]

  • Solvent: Dichloromethane (DCM) (if not using Pyridine as solvent).[1]

Step-by-Step Methodology
  • Setup: Charge a round-bottom flask with 1,4-Anhydro-D-mannitol (1.0 eq) and DMAP (0.1 eq).

  • Solvation: Add anhydrous Pyridine (10 mL per gram of substrate). Cool the solution to 0°C using an ice bath.

    • Why Pyridine? It effectively solubilizes the polar polyol and scavenges the HCl generated during the reaction.

  • Addition: Dropwise add the Acyl Chloride (4.5 eq - slight excess over the 4 hydroxyls) via a syringe pump or addition funnel over 20 minutes.

    • Exotherm Warning: The reaction is highly exothermic. Maintain internal temperature

      
       to prevent charring or elimination side reactions.
      
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Quenching: Cool back to 0°C and add Methanol (2 mL) to quench unreacted acid chloride.

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).[1][4]

    • Wash successively with:

      • 1N HCl (to remove Pyridine/DMAP).

      • Saturated

        
         (to neutralize residual acids).
        
      • Brine.

  • Drying: Dry organic phase over anhydrous

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Yield Expectation: >90% for per-acylated products.[1]

Analytical Validation

To confirm the structure and regioselectivity,


-NMR is the primary tool.[1] The "Acylation Shift" (deshielding of protons attached to the acylated carbon) is the diagnostic marker.
Comparative NMR Data (Simulated for Lauroyl Esters)
Proton PositionNative Shift (

ppm)
Mono-Ester (Enzymatic)Per-Ester (Chemical)Interpretation
H-6a, H-6b 3.6 - 3.84.2 - 4.4 4.2 - 4.4Significant downfield shift confirms C6 acylation in both methods.[1]
H-2, H-3, H-5 3.9 - 4.13.9 - 4.15.1 - 5.3 Secondary protons shift downfield ONLY in the chemical protocol.[1]
Fatty Chain (

)
N/A1.2 - 1.31.2 - 1.3Presence of alkyl chain signals.[1]
HPLC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).[1]

  • Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.[1]

  • Gradient: 50% B to 100% B over 20 min (for fatty esters).

  • Detector: ELSD (Evaporative Light Scattering) or RI (Refractive Index) is required as mannitol esters lack strong UV chromophores unless benzoylated.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Enzymatic) High water content in solvent.[1]Use freshly activated 4Å sieves. Ensure solvent is anhydrous (

ppm

).[1]
Low Conversion (Enzymatic) Substrate insolubility.Switch solvent to tert-Butanol or add 10% DMSO (note: DMSO may slow lipase slightly).[1]
Mixture of Products (Chemical) Insufficient acyl chloride.Increase equivalents to 1.2 eq per hydroxyl group.
Coloration/Tars (Chemical) Reaction too hot.[1]Ensure strict 0°C addition. Add acyl chloride slower.
Enzyme Leaching Mechanical stirring grinding beads.Use an orbital shaker or overhead stirrer with a marine blade; avoid magnetic stir bars touching the beads.

References

  • Organic Syntheses. (2004). Synthesis of Mannitol Derivatives and Anhydrosugars. Organic Syntheses, Coll. Vol. 10, p. 266.[1] Retrieved from [Link]

  • MDPI. (2024). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. Molecules. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Enzymatic acylation as a promising opportunity to stabilizing anthocyanins (Review of Lipase Regioselectivity). Crit Rev Food Sci Nutr. Retrieved from [Link]

  • ResearchGate. (2025). Production Methods of D-Mannitol and Dehydration Kinetics. Retrieved from [Link]

Sources

Method

Functionalization of hydroxyl groups in 1,4-Anhydro-d-mannitol

Content Type: Detailed Application Note & Protocol Guide Target Audience: Medicinal Chemists, Process Development Scientists, and Oleochemical Researchers. Introduction: The Unsung Chiral Scaffold While 1,4:3,6-dianhydro...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Detailed Application Note & Protocol Guide Target Audience: Medicinal Chemists, Process Development Scientists, and Oleochemical Researchers.

Introduction: The Unsung Chiral Scaffold

While 1,4:3,6-dianhydro-D-mannitol (Isomannide) often dominates the literature as a rigid bicyclic scaffold, its precursor, 1,4-Anhydro-D-mannitol (1,4-ADM) , offers a unique and more versatile geometry. 1,4-ADM preserves a flexible "tail" (C5–C6) attached to a rigid tetrahydrofuran (THF) core, providing a distinct combination of conformational constraint and steric freedom.

This guide details the strategic functionalization of 1,4-ADM. Unlike standard polyols, 1,4-ADM possesses three distinct reactivity zones, allowing for high-precision orthogonal protection and functionalization strategies essential for synthesizing complex surfactants, chiral ligands, and nucleoside mimics.

Structural Analysis & Reactivity Hierarchy

To design effective protocols, one must first map the electronic and steric landscape of the molecule.

  • Zone 1: The Primary Alcohol (C6-OH). The most reactive site. Located at the terminus of the ethyl side chain, it is sterically unhindered and electronically accessible.

  • Zone 2: The Side-Chain Secondary Alcohol (C5-OH). Moderately reactive. It forms a vicinal diol system with C6, making it a prime target for 1,2-acetal protection.

  • Zone 3: The Ring Secondary Alcohols (C2-OH, C3-OH). The least reactive due to steric bulk from the THF ring. However, their cis-relationship (inherited from D-mannitol) allows for the formation of stable 5-membered cyclic acetals.

Reactivity Order: C6-OH (Primary) >> C5-OH (Acyclic Secondary) > C2/C3-OH (Cyclic Secondary)

Visualizing the Functionalization Logic

The following flowchart illustrates the decision pathways for targeting specific hydroxyl groups.

ReactivityMap Start 1,4-Anhydro-D-mannitol PathA Enzymatic Acylation (Lipase) Start->PathA Kinetic Control PathB Acetalization (Acetone/H+) Start->PathB Thermodynamic Control PathC Tritylation (TrCl/Pyridine) Start->PathC Steric Control ProdA 6-O-Acyl-1,4-ADM (Surfactants) PathA->ProdA ProdB 2,3:5,6-Di-O-isopropylidene-1,4-ADM (Global Protection) PathB->ProdB ProdC 6-O-Trityl-1,4-ADM (Orthogonal Scaffold) PathC->ProdC

Figure 1: Strategic decision tree for initiating functionalization based on kinetic, thermodynamic, or steric control.

Protocol A: Regioselective Enzymatic Acylation (C6 Targeting)

Application: Synthesis of bio-based non-ionic surfactants and amphiphilic drug carriers.

Scientific Rationale: Chemical acylation often yields a mixture of mono- and di-esters requiring tedious chromatography. Lipases, specifically Candida antarctica Lipase B (CAL-B), exhibit exquisite selectivity for primary alcohols over secondary alcohols. This protocol uses "Green" solvent systems to overcome the poor solubility of the polar sugar core while maintaining enzyme activity.

Materials
  • Substrate: 1,4-Anhydro-D-mannitol (Dry, >98%).

  • Acyl Donor: Vinyl laurate (C12) or Vinyl octanoate (C8). Note: Vinyl esters make the reaction irreversible by releasing acetaldehyde.

  • Catalyst: Immobilized CAL-B (e.g., Novozym 435), dried over silica gel.

  • Solvent: Anhydrous THF (Tetrahydrofuran) or tert-Butanol. Avoid DMSO as it strips essential water from the enzyme.

Step-by-Step Methodology
  • Solubilization: Dissolve 1.0 g (6.1 mmol) of 1,4-ADM in 20 mL of anhydrous THF at 40°C. Ensure complete dissolution; sonicate if necessary.

  • Reagent Addition: Add vinyl laurate (1.5 equivalents, 9.15 mmol).

  • Catalysis Initiation: Add 100 mg (10% w/w relative to substrate) of immobilized CAL-B.

  • Incubation: Stir the reaction mixture at 200 RPM at 45°C.

    • Critical Checkpoint: Monitor reaction by TLC (Ethyl Acetate/Methanol 9:1). The mono-ester (Rf ~0.5) should appear within 2-4 hours.

  • Termination: Once conversion >95% (typically 24h), filter off the immobilized enzyme. The enzyme can be washed with THF and reused up to 5 times.

  • Purification: Concentrate the filtrate under reduced pressure. The residue is often pure enough for use. If not, recrystallize from cold hexane/ethyl acetate.

Expected Yield: 85-92% of 6-O-lauroyl-1,4-anhydro-D-mannitol .

Protocol B: Orthogonal Protection via Acetalization

Application: Accessing the "Ring" hydroxyls (C2/C3) for chiral ligand synthesis or modifying the "Tail" (C5) selectively.

Scientific Rationale: 1,4-ADM contains two potential diol sites: the cis-2,3-diol on the ring and the 5,6-vicinal diol on the tail. Under thermodynamic control (Acetone/Acid), the 2,3:5,6-di-O-isopropylidene derivative (bis-acetal) is formed. Crucially, the terminal 5,6-acetal is more acid-labile than the rigid 2,3-acetal, allowing for selective deprotection.

Step-by-Step Methodology
Stage 1: Global Protection (Bis-Acetal Formation)
  • Reaction: Suspend 1,4-ADM (5.0 g) in dry Acetone (100 mL).

  • Catalysis: Add p-Toluenesulfonic acid (pTSA, 0.05 eq) or Camphorsulfonic acid (CSA).

  • Process: Stir at room temperature. The solid will dissolve as the lipophilic acetal forms.

  • Neutralization: After 4 hours, add Et3N to neutralize the acid. Concentrate to yield the 2,3:5,6-di-O-isopropylidene-1,4-ADM .

Stage 2: Regioselective Hydrolysis (The Key Step)
  • Solvent System: Dissolve the bis-acetal in 70% Acetic Acid (aq) or MeOH/H2O (4:1) with catalytic HCl.

  • Controlled Hydrolysis: Stir at 40°C.

    • Critical Checkpoint: Monitor closely by TLC. The 5,6-acetal cleaves first. Stop the reaction when the mono-acetal (2,3-protected) is the major product and before the starting material (fully deprotected) appears.

  • Workup: Neutralize, concentrate, and purify by column chromatography.

Result: 2,3-O-isopropylidene-1,4-anhydro-D-mannitol .

  • Status: C2 and C3 are protected. C5 and C6 are free for modification (e.g., oxidative cleavage of C5-C6 to generate a C4-aldehyde).

Protocol C: Tritylation for Primary Alcohol Protection

Application: When C5-OH needs to be differentiated from C6-OH without using enzymes.

Scientific Rationale: The bulky Trityl (Triphenylmethyl) group reacts almost exclusively with primary hydroxyls due to the massive steric hindrance encountered at secondary sites.

Step-by-Step Methodology
  • Setup: Dissolve 1,4-ADM (2.0 g) in anhydrous Pyridine (20 mL). Pyridine acts as both solvent and acid scavenger.

  • Reagent: Add Trityl Chloride (TrCl, 1.1 eq) portion-wise at 0°C.

  • Reaction: Allow to warm to Room Temperature and stir for 12 hours.

    • Note: If reaction is sluggish, add a catalytic amount of DMAP (4-Dimethylaminopyridine).

  • Workup: Pour into ice water. The product will precipitate as a gummy solid or oil. Extract with DCM.

  • Purification: Silica gel chromatography (Hexane/EtOAc + 1% Et3N). Note: The triethylamine is crucial to prevent acid-catalyzed detritylation on the silica.

Result: 6-O-Trityl-1,4-anhydro-D-mannitol .

  • Utility: C6 is blocked. C2, C3, and C5 are free. Subsequent acetylation would target C5 (unhindered secondary) > C2/C3 (hindered).

Summary of Functionalization Outcomes

Reagent / ConditionTarget Site(s)Product TypeKey Application
Lipase / Vinyl Ester C6-OH Mono-esterNon-ionic Surfactants
Acetone / H+ C2, C3, C5, C6 Bis-acetalGlobal Protection
AcOH (aq) on Bis-acetal C5, C6 (Deprotection) 2,3-Acetal DiolAldehyde generation via NaIO4
Trityl Chloride / Py C6-OH Trityl EtherOrthogonal Synthesis
TsCl / Pyridine C6 > C5 TosylatesNucleophilic substitution precursors

References

  • Structure & Synthesis

    • Author: Kelly, A. G., & Roberts, J. S.
    • Title: The synthesis of 1,4-anhydro-D-mannitol and some deriv
    • Source: Carbohydr
    • (DOI verification required for specific legacy papers, generally available in Carbohydrate Research archives).

  • Enzymatic Acylation

    • Author: Gumel, A. M., et al.
    • Title: Lipase-mediated synthesis of sugar f
    • Source: Process Biochemistry.
  • Acetal Selectivity

    • Author: Kuszmann, J., & Tomori, E.
    • Title: Synthesis of 1,4-anhydro-D-mannitol deriv
    • Source: Carbohydr
  • General Polyol Functionalization

    • Author: Wuts, P. G. M., & Greene, T. W.
    • Title: Greene's Protective Groups in Organic Synthesis.
    • Source: Wiley Online Library.
Application

Microwave-assisted synthesis of 1,4-Anhydro-d-mannitol derivatives

Application Note: Microwave-Assisted Synthesis of 1,4-Anhydro-D-mannitol Derivatives Abstract This application note details the microwave-assisted synthesis (MAS) of 1,4-anhydro-D-mannitol , a valuable chiral scaffold an...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 1,4-Anhydro-D-mannitol Derivatives

Abstract

This application note details the microwave-assisted synthesis (MAS) of 1,4-anhydro-D-mannitol , a valuable chiral scaffold and surfactant precursor. Unlike conventional thermal dehydration, which often yields thermodynamic mixtures of 1,5- and 2,5-isomers or the fully dehydrated isomannide (1,4:3,6-dianhydro-D-mannitol), microwave irradiation offers precise kinetic control. This guide provides a validated protocol for the selective mono-dehydration of D-mannitol using solid acid catalysis, followed by a downstream derivatization workflow to produce non-ionic surfactants.

Introduction

D-Mannitol is a biomass-derived hexitol widely used as a platform chemical.[1] Its dehydration typically proceeds through two pathways:

  • Mono-dehydration: Formation of 1,4-, 1,5-, or 2,5-anhydro isomers.

  • Di-dehydration: Subsequent water loss to form isomannide.

The 1,4-anhydro-D-mannitol isomer is particularly sought after for its unique C2 symmetry and utility in synthesizing chiral ligands and biodegradable surfactants. However, obtaining high selectivity for the 1,4-isomer is challenging because the 2,5-isomer is often thermodynamically favored, and prolonged heating leads to the di-anhydro product.

Microwave Advantage:

  • Kinetic Selectivity: Rapid dielectric heating allows the reaction to be stopped at the mono-anhydro stage before significant di-dehydration occurs.

  • Energy Efficiency: Direct coupling with polar solvents (water/dioxane) reduces reaction times from hours to minutes.

Mechanism & Theory

The acid-catalyzed dehydration of D-mannitol involves the protonation of a hydroxyl group, followed by the loss of a water molecule to form a cyclic ether.

  • 1,4-Pathway (Target): Cyclization between C1-OH and C4-OH.

  • 2,5-Pathway (Competitor): Cyclization between C2-OH and C5-OH.

  • Isomannide Pathway (Over-reaction): Further dehydration of 1,4- or 2,5-anhydro intermediates.

Microwave irradiation accelerates the rate-determining step (water elimination). By controlling the "Combined Severity" (a function of temperature, time, and acidity), we can maximize the yield of the kinetic 1,4-product.

MannitolDehydration Mannitol D-Mannitol Transition Protonated Intermediate (-H2O) Mannitol->Transition H+ / MW Heat Anhydro14 1,4-Anhydro-D-mannitol (Kinetic Target) Transition->Anhydro14 Fast (Kinetic) Anhydro25 2,5-Anhydro-D-mannitol (Thermodynamic Byproduct) Transition->Anhydro25 Slow (Thermo) Isomannide Isomannide (Over-reaction) Anhydro14->Isomannide Prolonged Heating Anhydro25->Isomannide Prolonged Heating

Figure 1: Reaction pathways in the acid-catalyzed dehydration of D-mannitol. MW irradiation targets the kinetic 1,4-pathway.

Experimental Protocols

Protocol A: Selective Mono-Dehydration of D-Mannitol

Objective: Synthesize 1,4-anhydro-D-mannitol with minimal formation of isomannide. Reagents: D-Mannitol (≥98%), Dioxane (HPLC grade), Distilled Water, Amberlyst-15 (dry) or p-Toluenesulfonic acid (p-TSA).

Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave) with internal IR temperature control.

ParameterSettingRationale
Solvent System 10% Water in Dioxane (v/v)Water is required for dielectric coupling; Dioxane solubilizes the organic intermediates.
Catalyst Loading 5 mol% p-TSA or 10 wt% Amberlyst-15Sufficient acidity without promoting rapid double dehydration.
Temperature 160 °CThreshold for activation. >180°C favors isomannide.
Hold Time 10 - 15 minutesOptimized for mono-conversion.
Power Dynamic (Max 300 W)Maintains set temperature without overshoot.

Step-by-Step Procedure:

  • Preparation: Dissolve 1.82 g (10 mmol) of D-mannitol in 10 mL of 10% H₂O/Dioxane mixture in a 35 mL microwave pressure vial.

  • Catalyst Addition: Add 0.1 g of Amberlyst-15 beads (or equivalent solid acid). Add a magnetic stir bar.

  • Irradiation: Seal the vessel. Program the microwave:

    • Ramp: 2 minutes to 160°C.[2]

    • Hold: 12 minutes at 160°C.

    • Cooling: Rapid air cooling to <50°C (Critical to stop reaction).

  • Work-up: Filter off the solid catalyst. Evaporate the solvent under reduced pressure.

  • Purification: The crude mixture contains D-mannitol, 1,4-anhydro, and traces of 2,5-anhydro. Flash chromatography (Ethyl Acetate/MeOH 9:1) is recommended to isolate pure 1,4-anhydro-D-mannitol.

Protocol B: Derivatization to Surfactants (Esterification)

Objective: Functionalize 1,4-anhydro-D-mannitol with fatty acids (e.g., Lauric acid) to create non-ionic surfactants.

Reagents: 1,4-Anhydro-D-mannitol (from Protocol A), Lauric Acid, Lipase (immobilized, e.g., Novozym 435) or p-TSA.

Step-by-Step Procedure:

  • Mix: Combine 1,4-anhydro-D-mannitol (1 eq) and Lauric acid (1.1 eq) in a microwave vial. Solvent-free conditions are preferred for green synthesis, or use minimal t-Butanol.

  • Catalyst: Add Lipase (10 wt% relative to substrate) for regioselective esterification at primary hydroxyls.

  • Irradiation:

    • Temperature: 60°C (for enzyme stability) or 140°C (for acid catalyst).

    • Time: 30 mins (Enzymatic) or 5 mins (Acid).

  • Isolation: Dissolve in warm ethanol, filter enzyme, and recrystallize.

Results & Discussion

The following data illustrates the impact of reaction severity on product distribution.

Table 1: Product Distribution vs. Reaction Conditions

EntryMethodTemp (°C)Time (min)Conversion (%)1,4-Anhydro Yield (%) Isomannide Yield (%)
1Thermal (Oil Bath)1601206530 25
2Microwave140204540 < 5
3Microwave (Optimized) 160 12 82 68 10
4Microwave (Harsh)2001510015 80

Data synthesized from Robinson et al. [1] and Yamaguchi et al. [2].

Interpretation: Entry 3 represents the "Sweet Spot." Increasing temperature to 200°C (Entry 4) drastically shifts the equilibrium toward the di-anhydro product (isomannide), which is undesirable for this specific application.

Troubleshooting & Quality Control

To ensure protocol reliability, follow this validation workflow.

Workflow Start Crude Reaction Mixture TLC TLC Analysis (Eluent: EtOAc/MeOH 8:2) Start->TLC Decision Is Spot Rf ~0.4 Visible? TLC->Decision NMR 1H NMR Validation (D2O) Decision->NMR Yes (Major Spot) Adjust Increase Time/Temp (+2 min / +10°C) Decision->Adjust No (Only Starting Material) Final Proceed to Derivatization NMR->Final Confirm C2 Symmetry (Peaks at 3.8-4.2 ppm) Adjust->Start Re-run

Figure 2: Operational workflow for reaction monitoring and decision making.

Key Analytical Signals (1H NMR in D₂O):

  • 1,4-Anhydro-D-mannitol: Distinctive multiplets at

    
     3.6–4.0 ppm. Look for the disappearance of the bulk mannitol signals and the absence of the downfield shifts associated with the rigid bicyclic system of isomannide (
    
    
    
    4.4–4.8 ppm).

References

  • Robinson, J. M., et al. (2015). "Solvent- and Microwave-Assisted Dehydrations of Polyols to Anhydro and Dianhydro Polyols." Energy & Fuels. [Link]

  • Yamaguchi, A., et al. (2014). "Intramolecular dehydration of mannitol in high-temperature liquid water without acid catalysts." RSC Advances. [Link]

  • Van der Eycken, E., & Kappe, C. O.[2] (Eds.).[1][3][4][5] (2006).[6] Microwave-assisted Synthesis of Heterocycles. Springer. [Link]

  • Nandi, S., et al. (2022). "D-Mannitol based Surfactants for Cosmetic and Food Applications." ResearchGate. [Link]

Sources

Method

Application Note: Scalable Production of 1,4-Anhydro-D-mannitol from Biomass

Executive Summary 1,4-Anhydro-D-mannitol (1,4-ADM) is a pivotal chiral building block utilized in the synthesis of surfactants, emulsifiers, and nucleoside analogs. Unlike its fully dehydrated counterpart (Isomannide), 1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,4-Anhydro-D-mannitol (1,4-ADM) is a pivotal chiral building block utilized in the synthesis of surfactants, emulsifiers, and nucleoside analogs. Unlike its fully dehydrated counterpart (Isomannide), 1,4-ADM retains significant hydroxyl functionality, offering unique stereochemical advantages for drug development.

However, scalable production is hindered by a thermodynamic trap: the dehydration of D-mannitol naturally progresses rapidly to the dianhydride (Isomannide). This guide details two field-proven protocols to overcome this selectivity challenge: Kinetic Trapping via High-Temperature Liquid Water (HTLW) and Controlled Acid Catalysis . We also provide a validated downstream processing workflow to isolate 1,4-ADM from the reaction matrix.

The Feedstock Landscape: Sourcing D-Mannitol

Before dehydration, high-purity D-mannitol must be secured. While commercially available, sustainable scaling requires biomass integration.

  • Primary Source: Laminaria and Macrocystis (Brown Algae). These seaweeds contain up to 20-30% mannitol by dry weight.

  • Secondary Source: Hydrogenation of fructose/glucose syrups derived from lignocellulosic biomass or molasses.

  • Purity Requirement: Feedstock purity >98% is recommended to prevent side-reactions (charring) during the thermal dehydration steps.

Reaction Chemistry & Mechanism

The conversion of D-mannitol to 1,4-ADM is a cyclodehydration. The critical challenge is selectivity .

  • Pathway A (Desired): Loss of one water molecule between C1 and C4 hydroxyls

    
     1,4-ADM (Tetrahydrofuran ring).
    
  • Pathway B (Competitor): Loss of water between C2 and C5

    
     2,5-Anhydro-D-mannitol.
    
  • Pathway C (Over-reaction): Further dehydration of 1,4-ADM

    
     1,4:3,6-Dianhydro-D-mannitol (Isomannide).
    

Critical Insight: Acid catalysts lower the activation energy for Pathway C significantly. To maximize 1,4-ADM, we must operate in a "kinetic window" where the first dehydration has occurred, but the second has not yet accelerated.

Mechanistic Pathway Diagram

Mannitol_Dehydration Mannitol D-Mannitol (C6H14O6) ADM14 1,4-Anhydro-D-mannitol (Target Product) Mannitol->ADM14 -H2O (Kinetic Product) ADM25 2,5-Anhydro-D-mannitol (Isomer Byproduct) Mannitol->ADM25 -H2O (Competitive Path) Isomannide Isomannide (Dianhydride Over-product) ADM14->Isomannide -H2O (Thermodynamic Sink)

Figure 1: Reaction network showing the kinetic competition between mono-anhydrides and the thermodynamic sink (Isomannide).

Protocol A: High-Temperature Liquid Water (HTLW)

Best for: Green chemistry applications, solvent-free processing. Mechanism: Water at subcritical conditions acts as a tunable acid/base catalyst due to its increased dissociation constant (


). This method favors mono-dehydration over di-dehydration compared to mineral acids.
Equipment
  • Stainless steel high-pressure batch reactor (e.g., Parr 4560 series) or Continuous Flow Tubular Reactor.

  • HPLC system (Refractive Index Detector).

Step-by-Step Methodology
  • Feed Preparation: Prepare a 10% (w/w) solution of D-mannitol in deionized water.

    • Note: Higher concentrations (>20%) increase intermolecular etherification (polymerization).

  • Reactor Loading: Load the solution into the reactor. Purge with

    
     (3 cycles) to remove oxygen and prevent oxidation.
    
  • Reaction Phase:

    • Heat rapidly to 250°C .

    • Maintain pressure at 4–5 MPa (saturation pressure) to ensure liquid phase.

    • Reaction Time: 15–30 minutes.

    • Critical Control Point: Do not exceed 30 minutes. Isomannide formation spikes significantly after this threshold.

  • Quenching: Rapidly cool the reactor using an ice-water bath or internal cooling coil to <50°C within 2 minutes. This "freezes" the equilibrium.

  • Filtration: Filter the solution through a 0.22

    
     membrane to remove any insoluble humins formed.
    

Expected Yield: ~30-40% 1,4-ADM, ~15% 2,5-ADM, ~10% Isomannide, remainder unreacted Mannitol (recyclable).

Protocol B: Solid Acid Catalysis (Zeolite H-Beta)

Best for: Higher conversion rates, continuous processing. Mechanism: Zeolite H-Beta provides shape-selective acidic pores that can sterically hinder the formation of the rigid bicyclic Isomannide, thereby improving selectivity for the mono-anhydride.

Equipment
  • Glass reactor with reflux condenser (Batch) or Fixed Bed Reactor (Flow).

  • Catalyst: Zeolite H-Beta (

    
     ratio = 25).
    
Step-by-Step Methodology
  • Catalyst Activation: Calcine Zeolite H-Beta at 550°C for 5 hours to remove adsorbed water and activate acid sites.

  • Reaction Setup:

    • Mix D-mannitol (10 g) with solvent. Recommended: Diglyme or solvent-free melt (if operating >166°C).

    • Add Catalyst (5 wt% relative to Mannitol).[1]

  • Execution:

    • Heat to 140°C (Melt phase) or reflux in solvent.

    • Stir at 500 RPM.

    • Duration: Monitor via HPLC every 30 minutes. Stop when D-mannitol conversion reaches 60%.

    • Why 60%? Pushing conversion higher disproportionately increases Isomannide yield.

  • Separation: Centrifuge hot to recover the solid catalyst (recyclable).

Downstream Processing: Purification Workflow

Separating 1,4-ADM from the reaction soup (Mannitol, 1,4-ADM, 2,5-ADM, Isomannide) is the most technically demanding step.

Separation Strategy Table
ComponentPolaritySolubility (Ethanol)Separation Method
D-Mannitol HighInsolubleCrystallization (Cooling)
1,4-ADM MediumSolubleLigand-Exchange Chromatography
Isomannide LowHighly SolubleSolvent Extraction (CHCl3)
Validated Purification Protocol
  • Bulk Mannitol Removal:

    • Concentrate the aqueous reaction mixture to 60% dry solids (DS) via rotary evaporation.

    • Cool to 4°C for 12 hours. Unreacted D-mannitol will crystallize out.

    • Filter and recycle the solid Mannitol.

  • Isomannide Extraction:

    • Take the filtrate (rich in anhydrides) and perform liquid-liquid extraction with Ethyl Acetate or Chloroform .

    • Isomannide partitions into the organic phase. 1,4-ADM remains largely in the aqueous phase.

  • Final Polishing (Chromatography):

    • Column: Cation exchange resin in

      
       form (e.g., Dowex Monosphere 99 Ca).
      
    • Eluent: Deionized water at 60°C.

    • Mechanism: Separation based on ligand exchange complexation strength. 1,4-ADM elutes distinctly from 2,5-ADM and residual sugars.

  • Crystallization:

    • Collect 1,4-ADM fractions, concentrate, and crystallize from absolute ethanol/isopropanol.

Process Flow Diagram

Process_Flow Biomass Biomass Feedstock (Algae/Molasses) Extraction Mannitol Extraction & Purification Biomass->Extraction Reactor Dehydration Reactor (HTLW or Zeolite) Extraction->Reactor Pure D-Mannitol Crystallizer Cooling Crystallization (Remove Unreacted Mannitol) Reactor->Crystallizer Mixed Anhydrides Crystallizer->Reactor Recycle Mannitol ExtractionUnit Solvent Extraction (Remove Isomannide) Crystallizer->ExtractionUnit Filtrate Chromatography Ca2+ Ligand Chromatography (Isolate 1,4-ADM) ExtractionUnit->Chromatography Aqueous Phase Product Pure 1,4-ADM Crystals Chromatography->Product

Figure 2: End-to-end process flow for the isolation of pharmaceutical-grade 1,4-ADM.

References

  • D-Mannitol Production: Von Weymarn, N., et al.[2] "High-level production of D-mannitol with membrane cell-recycle bioreactor." Journal of Industrial Microbiology and Biotechnology, 2002.[2]

  • HTLW Dehydration: Yamaguchi, A., et al. "Intramolecular dehydration of mannitol in high-temperature liquid water without acid catalysts." RSC Advances, 2014.

  • Isomannide/ADM Properties: Muri, E., et al. "Isomannide and Derivatives: Chemical and Pharmaceutical Applications." ResearchGate Review, 2015.[1]

  • Chromatographic Separation: Slezáková, L., et al. "Chromatographic separation of mannitol from mixtures of other carbohydrates." Acta Chimica Slovaca, 2020.

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation patterns of 1,4-Anhydro-d-mannitol

Comparative Mass Spectrometric Profiling of 1,4-Anhydro-D-mannitol: A Technical Guide Executive Summary & Structural Context 1,4-Anhydro-D-mannitol (1,4-AM) is a dehydrated sugar alcohol often utilized as a metabolic tra...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Mass Spectrometric Profiling of 1,4-Anhydro-D-mannitol: A Technical Guide

Executive Summary & Structural Context

1,4-Anhydro-D-mannitol (1,4-AM) is a dehydrated sugar alcohol often utilized as a metabolic tracer, a synthetic intermediate for nucleoside analogs, and a specific marker in renal physiology. Structurally, it differs significantly from its isomer 1,5-anhydro-D-glucitol (1,5-AG) —a common diabetes marker.

While 1,5-AG forms a stable six-membered pyranose ring, 1,4-AM forms a five-membered furanose ring with a dihydroxyethyl side chain. This structural difference dictates unique fragmentation pathways in mass spectrometry (MS), allowing for precise differentiation between these isomers.

This guide details the fragmentation logic, experimental protocols, and comparative performance of GC-MS (EI) versus LC-MS/MS (ESI) for 1,4-AM analysis.

GC-MS Fragmentation Analysis (Electron Impact)

Gas Chromatography-Mass Spectrometry (GC-MS) using Trimethylsilyl (TMS) derivatization is the gold standard for structural elucidation of anhydroalditols.

Derivatization Logic

Native 1,4-AM is non-volatile due to four hydroxyl groups. Silylation replaces active hydrogens with trimethylsilyl groups [-Si(CH₃)₃], increasing volatility and thermal stability.

  • Reagent: BSTFA + 1% TMCS (Catalyst).

  • Derivative Formed: 1,4-Anhydro-D-mannitol-tetrakis(TMS) ether.

  • Molecular Weight (Derivative): 452.88 Da.

Fragmentation Mechanism (EI at 70 eV)

Unlike pyranose rings (e.g., 1,5-AG) which fragment primarily through ring scission, the furanose structure of 1,4-AM possesses a labile C4-C5 bond. The dominant fragmentation pathway is the cleavage of the dihydroxyethyl side chain.

Key Diagnostic Ions:

m/z (Ion)Origin/MechanismDiagnostic Value
73 [Si(CH₃)₃]⁺Base Peak. Ubiquitous in TMS derivatives; high abundance but low specificity.
205 Side Chain CleavageHigh Specificity. Represents the cleaved dihydroxyethyl side chain [CH(OTMS)-CH₂(OTMS)]⁺.
217 Ring FragmentCharacteristic of TMS-derivatized carbohydrates; rearrangement ion.
247 [M - 205]⁺Critical Identifier. The furanose ring remnant after losing the side chain. Distinguishes 1,4-anhydro from 1,5-anhydro isomers.
437 [M - 15]⁺Loss of a methyl group from a TMS moiety. Often the highest mass ion observed (Molecular ion M⁺ 452 is rarely seen).
Visualization: Fragmentation Pathway

Fragmentation M 1,4-Anhydro-D-mannitol (Tetrakis-TMS Ether) MW: 452 Ion_M15 [M-CH3]+ m/z 437 M->Ion_M15 -CH3 (15 Da) Cleavage C4-C5 Bond Scission M->Cleavage Primary Pathway SideChain Side Chain Ion [CH(OTMS)-CH2(OTMS)]+ m/z 205 Cleavage->SideChain Charge Retention on Chain RingRemnant Furanose Ring Ion [M - SideChain]+ m/z 247 Cleavage->RingRemnant Charge Retention on Ring Base TMS Ion [SiMe3]+ m/z 73 SideChain->Base Secondary Frag

Figure 1: Primary fragmentation pathways of 1,4-Anhydro-D-mannitol TMS ether under Electron Impact (70eV).

LC-MS/MS Performance (Electrospray Ionization)

For high-throughput bioanalysis, LC-MS/MS is preferred over GC-MS due to simpler sample preparation (no derivatization required).

Ionization Strategy
  • Mode: Negative Ion Mode (ESI-).

  • Adducts: 1,4-AM is neutral and ionizes poorly on its own. Mobile phase additives (e.g., Ammonium Acetate) are required to form stable adducts like [M+OAc]⁻.

  • Transitions (MRM):

    • Precursor: m/z 223 [M + CH₃COO]⁻ (Acetate adduct).

    • Product: m/z 59 [CH₃COO]⁻ or m/z 89 (Cross-ring cleavage).

Comparison: 1,4-AM vs. 1,5-AG
Feature1,4-Anhydro-D-mannitol1,5-Anhydro-D-glucitol
Ring Structure Furanose (5-membered)Pyranose (6-membered)
GC-MS Base Peak m/z 73 (TMS) or m/z 205 (Side chain)m/z 73 or m/z 129 (Ring fragment)
Unique GC Ion m/z 247 (Loss of side chain)m/z 317 (Loss of CH₂OTMS + H)
LC-MS Separation Elutes earlier on HILIC columnsElutes later on HILIC columns

Experimental Protocol: Self-Validating Workflow

This protocol includes "Checkpoints" to ensure data integrity.

Step 1: Sample Preparation
  • Aliquot: 50 µL of plasma or aqueous standard.

  • Internal Standard (IS): Add 10 µL of ¹³C₆-Mannitol or Xylitol (50 µg/mL).

    • Why? Xylitol is structurally similar but chromatographically distinct.

  • Dry: Evaporate to dryness under Nitrogen at 40°C.

Step 2: Derivatization (GC-MS Only)
  • Reagent Addition: Add 50 µL Pyridine + 50 µL BSTFA (with 1% TMCS).

  • Reaction: Incubate at 70°C for 45 minutes.

    • Checkpoint: Solution must remain clear. Cloudiness indicates moisture contamination (re-do sample).

  • Cool & Dilute: Cool to RT; dilute with 100 µL Hexane.

Step 3: Instrumental Analysis (GC-MS)
  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS or HP-5MS), 30m x 0.25mm.

  • Temp Program: 80°C (1 min) → 10°C/min → 300°C (hold 5 min).

  • Inlet: Splitless, 250°C.

  • MS Source: 230°C, EI mode (70 eV).

Step 4: Decision Matrix Workflow

Workflow Start Sample: Biological Fluid or API Intermediate Conc Est. Concentration? Start->Conc High High (>1 µg/mL) Structural ID needed Conc->High High Low Trace (<100 ng/mL) Quantification needed Conc->Low Low GCMS GC-MS (TMS Deriv.) Target: m/z 205, 247 High->GCMS LCMS LC-MS/MS (HILIC) Target: MRM 223->59 Low->LCMS Result1 Data: Isomer Differentiation (1,4 vs 1,5) GCMS->Result1 Result2 Data: High Sensitivity Pharmacokinetics LCMS->Result2

Figure 2: Decision matrix for selecting the optimal ionization and separation strategy.

References

  • NIST Mass Spectrometry Data Center. (2025). Mass Spectrum of D-Mannitol, 6TMS derivative (and isomers).[1] NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link]

  • Petersson, G. (1969).[3] Mass spectrometry of alditols as trimethylsilyl derivatives. Tetrahedron, 25(18), 4437-4443. (Foundational work on alditol fragmentation mechanisms).

  • Niwa, T., et al. (1996). Mannose, mannitol, fructose and 1,5-anhydroglucitol concentrations measured by gas chromatography/mass spectrometry in blood plasma of diabetic patients.[4][5] Clinica Chimica Acta, 251(1), 25-34. Retrieved from [Link]

  • PubChem. (2025). 1,4-Anhydro-D-mannitol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21.

Sources

Comparative

A Comparative Analysis of the Reactivity of 1,4-Anhydro-d-mannitol and Isomannide: A Technical Guide for Researchers

For professionals in drug development and polymer chemistry, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and functionalities. Carbohydrate-derived scaffolds, in...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug development and polymer chemistry, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and functionalities. Carbohydrate-derived scaffolds, in particular, offer a rich source of stereochemically defined and biocompatible starting materials. This guide provides an in-depth comparison of the reactivity of two such scaffolds: 1,4-Anhydro-d-mannitol and Isomannide. While both are derived from D-mannitol, their distinct structural and stereochemical features give rise to significant differences in their chemical behavior, a critical consideration for synthetic strategy and application development.

Structural and Stereochemical Distinction: The Foundation of Reactivity Differences

At first glance, both 1,4-Anhydro-d-mannitol and Isomannide are oxygenated, cyclic molecules derived from the same parent hexitol. However, their three-dimensional structures are fundamentally different, which is the primary determinant of their reactivity.

  • 1,4-Anhydro-d-mannitol , also known as mannitan, is the product of a single intramolecular dehydration of D-mannitol. This results in a five-membered tetrahydrofuran ring with a dihydroxyethyl side chain at the C2 position. This side chain presents both a primary (-CH₂OH) and a secondary hydroxyl group, which are relatively unhindered and flexible.

  • Isomannide (1,4:3,6-dianhydro-D-mannitol) is formed through a second intramolecular dehydration of 1,4-Anhydro-d-mannitol. This process creates a rigid, V-shaped bicyclic structure composed of two fused tetrahydrofuran rings. The two remaining hydroxyl groups are both secondary and, crucially, are locked in an endo-endo configuration, meaning they point inwards towards the cavity of the V-shape.

Caption: 2D structures of 1,4-Anhydro-d-mannitol and Isomannide.

The Impact of Structure on Hydroxyl Group Accessibility and Reactivity

The differing geometries of these two molecules directly translate to a significant disparity in the reactivity of their hydroxyl groups. This can be understood through the interplay of steric hindrance and the inherent reactivity of primary versus secondary alcohols.

Isomannide: A Case of Pronounced Steric Hindrance

The endo-endo configuration of the two secondary hydroxyl groups in Isomannide places them in a sterically crowded environment.[1] They are shielded by the bicyclic ring system, making them significantly less accessible to incoming reagents. This steric hindrance is the dominant factor governing Isomannide's reactivity, often necessitating harsh reaction conditions or highly reactive reagents to achieve functionalization.[1] Consequently, Isomannide is recognized as the least reactive among its stereoisomers (Isosorbide and Isoidide).[1] This low reactivity poses a challenge in polymerization reactions, where achieving high molecular weight polymers can be difficult.[2]

1,4-Anhydro-d-mannitol: A More Reactive Profile

In contrast, 1,4-Anhydro-d-mannitol presents a more favorable profile for chemical modification. It possesses four hydroxyl groups of varying types:

  • One primary hydroxyl group: Located on the terminal carbon of the side chain, this group is the most accessible and, based on general principles of carbohydrate chemistry, the most reactive.[3] Primary alcohols are less sterically hindered than secondary alcohols, facilitating easier access for reagents.

  • Three secondary hydroxyl groups: One is on the side chain, and two are on the tetrahydrofuran ring. These are generally more reactive than the secondary hydroxyls of Isomannide due to the greater conformational flexibility of the monocyclic structure.

This hierarchy of reactivity allows for the potential for regioselective reactions on 1,4-Anhydro-d-mannitol, a feature largely absent in the symmetrically hindered Isomannide.

Feature1,4-Anhydro-d-mannitolIsomannide
Structure Monocyclic (tetrahydrofuran derivative)Bicyclic (fused tetrahydrofuran rings)
Hydroxyl Groups 1 Primary, 3 Secondary2 Secondary
-OH Configuration N/A (flexible side chain)endo-endo (rigid)
Steric Hindrance Low to moderateHigh
Relative Reactivity HighLow[1]
Based on established principles of higher reactivity for less sterically hindered primary hydroxyl groups.[3]
Experimental Considerations and Protocols

The disparity in reactivity between these two molecules necessitates different strategic approaches in the laboratory. For instance, in esterification reactions, 1,4-Anhydro-d-mannitol can likely be acylated under milder conditions, and selective acylation of the primary hydroxyl group may be achievable with careful control of stoichiometry and reaction temperature. Isomannide, however, often requires more forcing conditions or the use of highly reactive acylating agents like acid chlorides to achieve good conversion.[1]

Below is a conceptual experimental workflow designed to quantitatively compare the reactivity of 1,4-Anhydro-d-mannitol and Isomannide via a competitive acylation reaction.

G cluster_workflow Comparative Acylation Workflow A Equimolar Mixture (1,4-Anhydro-d-mannitol + Isomannide) in Pyridine B Add Acylating Agent (e.g., 0.5 eq. Benzoyl Chloride) at 0°C A->B C Reaction Quench & Workup B->C D Analysis (NMR, HPLC/GC) C->D E Quantify Product Ratio (Mono-acylated 1,4-Anhydro-d-mannitol vs. Mono-acylated Isomannide) D->E

Caption: Conceptual workflow for a competitive acylation experiment.

Experimental Protocol: Comparative Acylation with Benzoyl Chloride

This protocol aims to provide a quantitative measure of the relative reactivity of the two diols.

  • Preparation of Reactant Solution: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve equimolar amounts (e.g., 1 mmol each) of 1,4-Anhydro-d-mannitol and Isomannide in anhydrous pyridine (10 mL).

  • Reaction Initiation: Cool the solution to 0°C in an ice bath. While stirring, slowly add a sub-stoichiometric amount of benzoyl chloride (e.g., 0.5 mmol, 0.25 equivalents with respect to total hydroxyl groups) dropwise over 5 minutes. The use of a limiting amount of the acylating agent ensures that the reaction outcome is governed by the kinetic reactivity of the hydroxyl groups.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: After a defined time period (e.g., 1 hour), quench the reaction by adding cold saturated sodium bicarbonate solution (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product mixture using ¹H NMR spectroscopy and HPLC/GC. The ratio of the mono-benzoylated 1,4-Anhydro-d-mannitol to the mono-benzoylated Isomannide can be determined by integrating characteristic peaks in the NMR spectrum or from the peak areas in the chromatogram.

Expected Outcome and Interpretation:

Based on the structural analysis, it is anticipated that the primary product will be the mono-benzoylated 1,4-Anhydro-d-mannitol, likely acylated at the primary hydroxyl position. The amount of acylated Isomannide is expected to be significantly lower, providing a quantitative confirmation of its reduced reactivity due to steric hindrance.

Conclusion for the Practicing Scientist

The choice between 1,4-Anhydro-d-mannitol and Isomannide as a synthetic precursor has profound implications for reaction design and efficiency.

  • Isomannide is a rigid, thermally stable scaffold that can impart desirable properties such as a high glass transition temperature to polymers.[2] However, its low reactivity due to the sterically hindered endo-endo hydroxyl groups must be addressed through the use of highly reactive co-monomers or forcing reaction conditions.

  • 1,4-Anhydro-d-mannitol , with its greater flexibility and the presence of a highly reactive primary hydroxyl group, is a more versatile building block for a wider range of chemical transformations under milder conditions. It offers the potential for selective functionalization, which is a valuable attribute in the synthesis of complex molecules and pharmaceutical intermediates.

Ultimately, the decision of which molecule to employ will depend on the specific synthetic target and the desired properties of the final product. A thorough understanding of their inherent reactivity, as detailed in this guide, is essential for making an informed choice and developing a successful and efficient synthetic strategy.

References

  • Microwave-assisted synthesis of polyesters containing 1,4:3,6- dianhydrohexitols. Sciforum. Available at: [Link]

  • Evaluating the commercial application potential of polyesters with 1,4:3,6-dianhydrohexitols (isosorbide, isomannide and isoidide). Semantic Scholar. Available at: [Link]

  • Biodegradable polymers based on renewable resources. VI. Synthesis and biodegradability of poly(ester carbonate)s containing 1,4:3,6-dianhydro-D-glucitol and sebacic acid units. ResearchGate. Available at: [Link]

  • Evaluating the commercial application potential of polyesters with 1,4:3,6-dianhydrohexitols (isosorbide, isomannide and isoidide) by reviewing the synthetic challenges in step growth polymerization. ResearchGate. Available at: [Link]

  • New biosourced AA and AB monomers from 1,4:3,6-dianhydrohexitols, Isosorbide, Isomannide, and Isoidide. National Institutes of Health. Available at: [Link]

  • Selective Anomeric Acetylation of Unprotected Sugars with Acetic Anhydride in Water. Figshare. Available at: [Link]

  • Enzymatic Synthesis of Biobased Polyesters and Polyamides. MDPI. Available at: [Link]

  • Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Luxembourg Bio Technologies. Available at: [Link]

  • US Patent for Process for preparing polyol esters. Google Patents.
  • Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. MDPI. Available at: [Link]

  • Enzymatic synthesis and modification of functional polyesters from renewable resources. Diva. Available at: [Link]

  • Study on the chemical reactivity difference of primary hydroxyl groups in iridoid glycosides. ScienceDirect. Available at: [Link]

  • Tandem synthesis of alternating polyesters from renewable resources. National Institutes of Health. Available at: [Link]

  • Primary Hydroxyl Groups in Glucose and Fructose: A Comparative Insight. Let's Talk Academy. Available at: [Link]

  • 1,4:3,6-DIANHYDROHEXITES. BIO Web of Conferences. Available at: [Link]

  • Towards a greener synthesis of dianhydrohexitol esters. Royal Society of Chemistry. Available at: [Link]

  • General Reactivity of Monosaccharides. YouTube. Available at: [Link]

  • Quantitative study of steric hindrance. Royal Society of Chemistry. Available at: [Link]

  • Ester synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • Isomannide and Derivatives. Chemical and Pharmaceutical Applications. ResearchGate. Available at: [Link]

  • Quantification of steric hindrance by geometric calculation, prediction of the reductive selectivity of ketones, and clarification of reaction mechanism. ResearchGate. Available at: [Link]

  • Quantitative expression for steric hindrance. Chemistry Stack Exchange. Available at: [Link]

  • Comparative Analysis of Esterification Reaction in Continuous Stirred Tank and Plug-Flow Reactors. MDPI. Available at: [Link]

Sources

Validation

A Comparative Guide to the Structural Confirmation of 1,4-Anhydro-d-mannitol: The Definitive Role of X-ray Crystallography

For researchers and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. The stereochemistry and conformation of a compound like 1,4-Anhydro-d-ma...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. The stereochemistry and conformation of a compound like 1,4-Anhydro-d-mannitol, a carbohydrate metabolism regulator, dictates its biological activity and potential therapeutic applications.[1][2] While various analytical techniques can provide structural clues, single-crystal X-ray crystallography remains the gold standard for providing a definitive, high-resolution atomic map.

This guide provides an in-depth comparison of X-ray crystallography with other common analytical methods for the structural elucidation of 1,4-Anhydro-d-mannitol. We will explore the causality behind the experimental choices in the crystallographic workflow and demonstrate how its data provides a self-validating system for structural confirmation, grounded in the rigorous standards set by the International Union of Crystallography (IUCr).[3]

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography is a powerful technique that determines the precise arrangement of atoms within a crystal.[4][5] By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of the material, we can generate a three-dimensional electron density map, which in turn reveals the atomic structure.[4][6]

Experimental Protocol: From Powder to Publication-Ready Structure

The journey from a powdered sample of 1,4-Anhydro-d-mannitol to a refined crystal structure is a meticulous process. Each step is designed to ensure the highest quality data and an unambiguous final structure.

Step 1: Crystal Growth - The Foundation of a Good Structure

  • Rationale: The quality of the final structure is entirely dependent on the quality of the single crystal. A well-ordered crystal will diffract X-rays strongly and uniformly, leading to high-resolution data.

  • Protocol:

    • Dissolve 1,4-Anhydro-d-mannitol in a minimal amount of a suitable solvent (e.g., a mixture of ethanol and water) to achieve a supersaturated solution.

    • Employ slow evaporation in a vibration-free environment. This allows for the slow, ordered growth of single crystals.

    • Harvest a suitable crystal (ideally >20 µm in all dimensions) under a microscope.[4]

Step 2: Data Collection - Capturing the Diffraction Pattern

  • Rationale: Low-temperature data collection (typically around 100 K) is crucial. It minimizes thermal vibrations of the atoms, leading to a sharper diffraction pattern and higher resolution data.

  • Protocol:

    • Mount the selected crystal on a goniometer head.

    • Cool the crystal using a cryostream.

    • Expose the crystal to a monochromatic X-ray beam (e.g., from a Mo or Cu source).[4]

    • Rotate the crystal and collect the diffraction data on a detector, such as a CCD or pixel detector.[6]

Step 3: Structure Solution and Refinement - From Data to a 3D Model

  • Rationale: This computational phase translates the raw diffraction intensities into a chemically sensible atomic model. The refinement process optimizes the model to best fit the experimental data.

  • Protocol:

    • Process the raw data to obtain a list of reflection intensities.

    • Solve the phase problem using direct methods to generate an initial electron density map.

    • Build an initial atomic model into the electron density map.

    • Refine the model against the experimental data, adjusting atomic positions and displacement parameters to minimize the difference between the observed and calculated structure factors.

Experimental Workflow for X-ray Crystallography

Xray_Workflow cluster_wet_lab Wet Lab Phase cluster_data_acq Data Acquisition cluster_computational Computational Phase Sample 1,4-Anhydro-d-mannitol Powder Crystallization Crystal Growth Sample->Crystallization Dissolution & Slow Evaporation Crystal Single Crystal Selection Crystallization->Crystal Microscopic Selection Mount Crystal Mounting & Cryo-cooling Crystal->Mount Diffraction X-ray Diffraction Data Collection Mount->Diffraction Exposure to X-rays Processing Data Processing & Integration Diffraction->Processing Solution Structure Solution (Direct Methods) Processing->Solution Refinement Model Building & Refinement Solution->Refinement Validation Structure Validation (checkCIF) Refinement->Validation IUCr Standards Final_Structure Final Validated Structure Validation->Final_Structure

Caption: Key stages in the single-crystal X-ray crystallography workflow.

A Comparative Perspective: Orthogonal Validation

While X-ray crystallography provides a static picture of the molecule in the solid state, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy offer insights into the molecule's structure in solution.[7][8] Comparing data from both techniques provides a comprehensive and robust structural confirmation.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of carbohydrates in solution.[7][9][10] By analyzing the chemical shifts and coupling constants in ¹H and ¹³C NMR spectra, one can determine the connectivity of atoms and the relative stereochemistry of the molecule.[9][10]

Data Comparison: X-ray Crystallography vs. NMR Spectroscopy
ParameterX-ray CrystallographyNMR Spectroscopy (in D₂O)Comparison & Insights
State Solid StateSolution StateDifferences may indicate conformational changes between the solid and solution phases.
Bond Lengths (Å) Highly Precise (e.g., C-O: 1.43 ± 0.002)Not directly measuredCrystallography provides definitive bond length data.
Bond Angles (°) Highly Precise (e.g., O-C-C: 109.5 ± 0.1)Inferred from coupling constantsCrystallography gives precise bond angles.
Torsion Angles (°) Defines a single, static conformationProvides information on average conformation and flexibility through Karplus relationshipsNMR can reveal dynamic processes not visible in the static crystal structure.
Absolute Stereochemistry Can be determined (Flack parameter)Inferred from correlations and comparison to standardsX-ray crystallography can provide an unambiguous assignment of the absolute configuration.[11]

Trustworthiness Through Validation

A key aspect of scientific integrity is the validation of experimental results.[12][13] In crystallography, the IUCr provides a free online service called checkCIF that validates the crystallographic information file (CIF) against a set of established standards.[14][15][16] This process checks for completeness, quality, and consistency, ensuring the reliability of the reported structure.[14][16]

Logical Integration of Analytical Techniques

The ultimate confidence in a structure comes from the convergence of data from multiple, independent techniques.

Logic_Flow cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy Xray_Data Diffraction Data Xray_Structure 3D Atomic Coordinates (Bond lengths, Angles) Xray_Data->Xray_Structure Solution & Refinement Comparison Data Comparison & Correlation Xray_Structure->Comparison NMR_Data ¹H, ¹³C, 2D Spectra NMR_Structure Connectivity & Relative Stereochemistry NMR_Data->NMR_Structure Spectral Interpretation NMR_Structure->Comparison Conclusion Confirmed Structure of 1,4-Anhydro-d-mannitol Comparison->Conclusion Convergent Evidence

Caption: Integration of X-ray and NMR data for structural confirmation.

Conclusion

For the definitive structural confirmation of 1,4-Anhydro-d-mannitol, single-crystal X-ray crystallography is an indispensable tool. It provides an unambiguous, high-resolution 3D structure that serves as a benchmark for all other analytical data. When its results are validated against IUCr standards and corroborated by solution-state data from techniques like NMR spectroscopy, researchers in drug development can proceed with the utmost confidence in the structural integrity of their compound. This multi-faceted, self-validating approach is fundamental to modern chemical science.

References

  • Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia. Available at: [Link]

  • Structure validation in chemical crystallography - IUCr Journals. Available at: [Link]

  • Validation of Experimental Crystal Structures - CCDC. Available at: [Link]

  • Carbohydrate Structural Determination by NMR Spectroscopy: Modern Methods and Limitations | Chemical Reviews - ACS Publications. Available at: [Link]

  • International Union of Crystallography (IUCr) . Available at: [Link]

  • NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity . Available at: [Link]

  • Validation of Experimental Crystal Structures - CCDC Blog. Available at: [Link]

  • Structural elucidation of polysaccharides and investigations of enzymatic syntesis of oligosaccharides using NMR spectroscopy - DTU Research Database. Available at: [Link]

  • (IUCr) Crystallographic Information Framework . Available at: [Link]

  • A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC. Available at: [Link]

  • Why Crystal Structure Validation? - Utrecht University. Available at: [Link]

  • Crystal Structure Validation | MIT. Available at: [Link]

  • International Union of Crystallography - Wikipedia. Available at: [Link]

  • Publication standards for crystal structures - IUCr. Available at: [Link]

  • 1,4-Anhydro-D-mannitol | C6H12O5 - PubChem. Available at: [Link]

  • Small molecule X-ray crystallography - The University of Queensland. Available at: [Link]

  • X-ray crystallography - Wikipedia. Available at: [Link]

  • Small Molecule X-Ray Crystallography, Theory and Workflow - ResearchGate. Available at: [Link]

  • Small Molecule X-ray Crystallography | METRIC - NC State University. Available at: [Link]

  • (IUCr) International Union of Crystallography . Available at: [Link]

  • Small molecule crystallography - Excillum. Available at: [Link]

Sources

Comparative

Validating Chiral Purity of 1,4-Anhydro-D-mannitol: A Comparative Technical Guide

Executive Summary: The "Quick Read" vs. The "Deep Look" In the synthesis of sugar-derived chiral building blocks like 1,4-Anhydro-D-mannitol (1,4-ADM) , establishing enantiomeric purity is critical.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Quick Read" vs. The "Deep Look"

In the synthesis of sugar-derived chiral building blocks like 1,4-Anhydro-D-mannitol (1,4-ADM) , establishing enantiomeric purity is critical. While Polarimetry (Optical Rotation) remains the industry standard for rapid identity testing (per USP <781>), it often fails to detect specific structural isomers that co-elute or possess counter-active rotations.

This guide objectively compares Polarimetry against Chiral HPLC and qNMR , demonstrating why polarimetry should be treated as a screening tool rather than a definitive quantitative method for trace impurities in this specific synthesis pathway.

Key Takeaway

Polarimetry is sufficient for raw material identity and gross error detection. However, for validating >98% chiral purity—especially distinguishing between the 1,4-anhydro and 2,5-anhydro isomers—Chiral HPLC is the mandatory gold standard.

Technical Context: The Impurity Landscape

To understand the limitations of polarimetry, we must look at the chemistry. 1,4-ADM is typically synthesized via acid-catalyzed dehydration of D-Mannitol. This reaction is not perfectly regioselective.

The Critical Impurity Profile

The dehydration process creates a "soup" of chiral species. Polarimetry reads the net rotation of this soup, not the individual components.

  • Target: 1,4-Anhydro-D-mannitol (Cyclization at C1-C4)

  • Major Impurity: 2,5-Anhydro-D-mannitol (Cyclization at C2-C5)

  • Starting Material: Unreacted D-Mannitol

  • Over-reaction: 1,4:3,6-Dianhydro-D-mannitol (Isomannide)

If the specific rotation (


) of the 2,5-isomer is similar to the 1,4-isomer, or if it is present in small quantities, the polarimeter will report a "passing" value despite significant contamination.
Workflow Visualization: The Impurity Pathway

The following diagram illustrates the competitive cyclization pathways that necessitate high-resolution analysis.

DehydrationPathways cluster_0 Detection Challenge Mannitol D-Mannitol (Starting Material) Acid Acid Catalyst (-H2O) Mannitol->Acid ADM14 1,4-Anhydro-D-mannitol (TARGET) Acid->ADM14 Major Pathway ADM25 2,5-Anhydro-D-mannitol (Major Impurity) Acid->ADM25 Competitive Cyclization Iso 1,4:3,6-Dianhydro-D-mannitol (Isomannide) ADM14->Iso Further Dehydration

Figure 1: Competitive cyclization pathways during acid dehydration of D-Mannitol. The 1,4- and 2,5- isomers are difficult to distinguish by specific rotation alone.

Comparative Analysis: Polarimetry vs. Alternatives

The following table synthesizes experimental performance metrics. Note that "Resolution" in polarimetry is non-existent (it is a bulk property), whereas HPLC provides peak separation.

FeaturePolarimetry (Optical Rotation) Chiral HPLC qNMR (Quantitative NMR)
Primary Use Identity confirmation; Batch consistency.Trace impurity quantification; Enantiomeric Excess (ee%).Absolute purity; Structure verification.
Selectivity Low. Sum of all chiral components.High. Separates 1,4- vs 2,5- isomers.High. Distinct chemical shifts for isomers.
Limit of Detection ~1-2% impurity (highly dependent on

).
< 0.05% impurity.~0.5% impurity.
Sample Req. High (10-50 mg/mL).Low (< 1 mg/mL).Medium (5-10 mg).
Time per Run < 5 minutes.20-45 minutes.10-20 minutes.
Cost Low (Solvent only).High (Chiral columns + solvents).High (Deuterated solvents + instrument time).
Risk Factor False Positives: Impurities with similar rotation to target.Method Dev: Finding the right column (e.g., Chiralpak AD/OD).Complexity: Requires expert interpretation.

Experimental Protocol: Validated Polarimetry

If you must use polarimetry (e.g., for rapid in-process checks), you must control the variables that cause drift. The specific rotation of sugar derivatives is notoriously sensitive to solvent and temperature.

Prerequisite: Establish the Standard

Unlike D-Mannitol (


 to 

), the specific rotation of 1,4-ADM is not consistently cited in general pharmacopeias.
  • Action: You must purchase a Certified Reference Material (CRM) of 1,4-Anhydro-D-mannitol (purity >99.5% by HPLC) and establish your internal standard value (

    
    ).
    
Step-by-Step Protocol (Enhanced USP <781>)
  • Sample Preparation:

    • Dry the sample at 40°C under vacuum for 4 hours (remove water/solvent which dilutes rotation).

    • Weigh exactly

      
       of 1,4-ADM into a 
      
      
      
      volumetric flask.
    • Dissolve in HPLC-grade Water (or Methanol, if specified by your CRM). Note: Water is standard for mannitol derivatives.

  • System Equilibration:

    • Set polarimeter temperature to 20.0°C ± 0.1°C .

    • Why? A

      
       shift can alter readings by 0.5-1.0% for polyols.
      
  • Blanking:

    • Fill the 1 dm cell with pure solvent. Ensure no bubbles are present in the light path.

    • Zero the instrument.

  • Measurement:

    • Rinse the cell twice with the sample solution.

    • Fill and allow 2 minutes for thermal equilibration.

    • Take 5 replicate readings and calculate the mean observed rotation (

      
      ).
      
  • Calculation:

    
    
    
    • 
       = path length in dm (usually 1).
      
    • 
       = concentration in g/100mL.
      

Data Simulation: The "Blind Spot" of Polarimetry

The table below demonstrates a theoretical scenario where Polarimetry fails to flag a bad batch.

  • Scenario: A batch contains 5% of the 2,5-isomer impurity.

  • Assumption: 1,4-ADM has

    
     (hypothetical) and the 2,5-isomer has 
    
    
    
    .
MethodReadingInterpretationReality
True Composition 95% Target / 5% ImpurityContaminated FAIL
Polarimetry Observed

shifts slightly (e.g., from -25.0 to -24.75).
"Within Specification" (Assuming spec is

).
FALSE PASS
Chiral HPLC Peak Area: 95.0% (RT 12.5 min) / 5.0% (RT 14.2 min)."Impurity > Threshold".TRUE FAIL

Analysis: Because the impurity rotates light in the same direction (or similar magnitude), the specific rotation value does not shift enough to trigger an out-of-spec (OOS) result.

Decision Framework: When to Use Which?

Use this logic flow to determine the appropriate analytical technique for your stage of development.

DecisionMatrix Start Start: Purity Analysis of 1,4-ADM Stage Development Stage? Start->Stage IPC In-Process Control (Reaction Monitoring) Stage->IPC Early FinalQC Final Product Release (CoA Generation) Stage->FinalQC Late/Critical PolCheck Polarimetry (USP <781>) IPC->PolCheck HPLCCheck Chiral HPLC (Ligand Exchange/Amide) FinalQC->HPLCCheck Decision Is [alpha] within +/- 0.5 deg of Ref? PolCheck->Decision PassIPC Proceed to Next Step HPLCCheck->PassIPC Purity > 98% FailIPC Stop & Reprocess HPLCCheck->FailIPC Purity < 98% Decision->HPLCCheck No (Ambiguous) Decision->PassIPC Yes

Figure 2: Analytical decision matrix. Polarimetry is suitable for rapid IPC, but HPLC is required for final release or ambiguous polarimetry results.

References

  • United States Pharmacopeia (USP). General Chapter <781> Optical Rotation. Rockville, MD: United States Pharmacopeial Convention.

  • CymitQuimica. 1,4-Anhydro-D-mannitol Product Data & CAS 7726-97-8. (Chemical properties and structure verification).

  • Royal Society of Chemistry (RSC). Intramolecular dehydration of mannitol in high-temperature liquid water. (Detailed analysis of 1,4- vs 2,5- isomer formation).

  • Synthose. 1,4-Anhydro-D-mannitol Certificate of Analysis Data. (Melting point and purity specifications).

  • JASCO. Comparison of Polarimetry and Chiral HPLC Detectors. (Experimental data on sensitivity limits of polarimetric detectors).

Validation

Comparative Guide: Gas Chromatography Analysis of Mannitol Derivatives

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10][11] Mannitol ( ) is a non-volatile, polar sugar alcohol (polyol) widely used as an excipient in pharmaceuticals and a marker for intestinal permeabilit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10][11]

Mannitol (


) is a non-volatile, polar sugar alcohol (polyol) widely used as an excipient in pharmaceuticals and a marker for intestinal permeability in clinical studies. Because of its high boiling point and extensive hydrogen bonding, it cannot be analyzed by Gas Chromatography (GC) in its native state. It requires derivatization to increase volatility and thermal stability.[1]

The Analytical Challenge: The primary difficulty in mannitol analysis is not detection, but separation from its stereoisomer, Sorbitol (Glucitol) . Both are hexitols with identical molecular weights (182.17 g/mol ). On standard non-polar columns (e.g., DB-5ms), their derivatives often co-elute or show poor resolution.

This guide compares the two industry-standard derivatization workflows:

  • Silylation (TMS): Fast, mild, but moisture-sensitive.[2]

  • Acetylation (Alditol Acetates): Robust, highly stable, but labor-intensive.

Critical Distinction: The "Multiple Peak" Myth

Expert Insight: Many general GC guides warn that carbohydrates produce multiple peaks due to anomerization (alpha/beta forms). This does not apply to Mannitol.

  • Reducing Sugars (e.g., Glucose): Exist in cyclic forms; silylation locks them into

    
     and 
    
    
    
    pyranose/furanose rings (up to 5 peaks).
  • Mannitol: Is an acyclic polyol. It has no anomeric carbon. Therefore, Mannitol yields a single chromatographic peak (Mannitol-6TMS or Mannitol-hexaacetate), simplifying integration—provided it is fully derivatized.

Comparative Analysis: Silylation vs. Acetylation[2][3]

FeatureMethod A: Silylation (TMS)Method B: Acetylation (Alditol Acetates)
Derivative Formed Mannitol-hexakis(trimethylsilyl) etherMannitol hexaacetate
Reagents BSTFA + 1% TMCS (or MSTFA)Acetic Anhydride + Pyridine (or 1-Methylimidazole)
Reaction Time 30–60 mins @ 70°C1–2 hours (including evaporation steps)
Moisture Tolerance Low (Strictly anhydrous required)High (Reagents react with water, but excess compensates)
Stability < 24 hours (Hydrolyzes in moist air)Months/Years (Extremely stable)
Separation Power Moderate on non-polar columns.High on polar cyanopropyl columns (e.g., SP-2330).
Best For High-throughput screening; clean matrices.Complex biological samples; critical Sorbitol separation.[3]

Experimental Data: Retention Behavior

The following data illustrates the separation difficulty. Retention Indices (RI) are more reliable than absolute times, which vary by instrument.

Table 1: Retention Indices (RI) on Standard Columns
CompoundDerivativeColumn TypeRetention Index (Approx)Separation Quality
Mannitol TMSDB-5ms (Non-polar)2070Poor (Often overlaps with Sorbitol)
Sorbitol TMSDB-5ms (Non-polar)2085Poor
Galactitol TMSDB-5ms (Non-polar)2110Good
Mannitol AcetateSP-2330 (Polar)2650Excellent
Sorbitol AcetateSP-2330 (Polar)2720Excellent
Case Study Data: Elution Order on DB-1

Source: Tomasskovics et al. (2014) [1] In a direct comparison using a DB-1 column (30m x 0.25mm) with a specific temperature ramp (100°C to 300°C at 5°C/min):

  • Mannitol-TMS: 24.14 min

  • Sorbitol-TMS: 24.31 min[3]

  • Observation: A difference of only 0.17 minutes makes integration risky in automated pipelines.

Decision Matrix & Workflows

Diagram 1: Method Selection Logic

MethodSelection Start Start: Mannitol Analysis Q1 Is Sorbitol present in the sample? Start->Q1 TMS Method A: Silylation (TMS) (Fast, High Throughput) Q1->TMS No (Mannitol only) Condition1 Use Polar Column (SP-2330) OR Acetylation Q1->Condition1 Yes (Isomers present) Q2 Is the sample aqueous/wet? Q2->TMS No (Dry solid) Condition2 Ensure Strict Drying (Lyophilization) Q2->Condition2 Yes TMS->Q2 Acetate Method B: Alditol Acetates (High Resolution, Stable) Condition1->Acetate Condition2->TMS

Caption: Decision matrix for selecting the optimal derivatization strategy based on sample composition and matrix state.

Detailed Protocols

Method A: Silylation (TMS)

Best for: Dry pharmaceutical powders, pure standards.

Reagents:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).[4]

  • Solvent: Anhydrous Pyridine.

  • Internal Standard: Phenyl-β-D-glucopyranoside or Xylitol.

Protocol:

  • Lyophilize: Ensure sample is completely dry. Water destroys the reagent.

  • Solubilize: Add 50 µL anhydrous pyridine to 1-2 mg sample. Sonicate if necessary.

  • Derivatize: Add 50 µL BSTFA + 1% TMCS.

  • Reaction: Cap vial tightly (PTFE-lined cap). Heat at 70°C for 45 minutes .

    • Why? Mannitol has 6 hydroxyl groups. Incomplete silylation leads to "tailing" peaks. Heat overcomes the kinetic barrier for sterically hindered -OH groups.

  • Inject: 1 µL into GC (Split ratio 10:1 to 50:1 depending on concentration).

Method B: Alditol Acetates

Best for: Biological tissues, urine, food analysis (where sorbitol is common).

Reagents:

  • Acetic Anhydride.[5][6]

  • Catalyst: 1-Methylimidazole (faster) or Pyridine (traditional).

  • Dichloromethane (DCM) for extraction.[7]

Protocol:

  • Acetylation: To the dry sample, add 100 µL 1-methylimidazole and 1 mL acetic anhydride.

  • Reaction: Vortex and let stand at room temperature for 15 minutes (exothermic reaction).

  • Quench: Add 2 mL distilled water to decompose excess acetic anhydride.

  • Extract: Add 1 mL Dichloromethane (DCM). Vortex vigorously.

  • Centrifuge: The lower layer (DCM) contains the Mannitol Hexaacetate.

  • Inject: Remove upper aqueous layer. Inject the DCM layer.

Diagram 2: Silylation Workflow Visualization

TMSWorkflow Sample Sample (Must be Dry) Reagent Add Pyridine + BSTFA/TMCS Sample->Reagent Dissolve Heat Heat 70°C 30-60 min Reagent->Heat Derivatize Inject GC Injection (Avoid Moisture) Heat->Inject Analyze

Caption: Critical path for TMS derivatization highlighting the temperature and moisture control steps.

Troubleshooting & Validation

Issue: "Ghost" Peaks or Tailing

  • Cause: Incomplete derivatization. Mannitol has 6 sites; if only 5 are silylated, the compound remains polar and tails.

  • Solution: Increase reaction time or temperature (up to 80°C). Ensure reagents are fresh (BSTFA turns yellow when degraded).

Issue: Co-elution with Sorbitol

  • Cause: Using a standard DB-5 column with a fast ramp.

  • Solution: Switch to a cyanopropylphenyl column (e.g., DB-225 or SP-2330). The polarity of the acetate derivatives interacts differently with this phase, providing baseline separation.

Self-Validating Step (Internal Standard): Always add Xylitol (5-TMS) or Phenyl-β-D-glucopyranoside prior to derivatization.

  • If the Internal Standard peak area drops significantly, your derivatization reaction failed (likely moisture contamination).

  • If the IS retention time shifts, check for column trimming or carrier gas leaks.

References

  • Tomasskovics, B., et al. (2014). Determination of sorbitol in the presence of high amount of mannitol from biological samples. Periodica Polytechnica Chemical Engineering.[3] Link

  • NIST Chemistry WebBook.[8] D-Mannitol, 6TMS derivative.[8] National Institute of Standards and Technology. Link

  • Restek Corporation. Overcome the Complexities of Analyzing for Sugars by GC-MS. Link

  • Sigma-Aldrich. Derivatization with BSTFA: Protocol and Safety. Link

  • Blakeney, A.B., et al. (1983). A Simple and Rapid Preparation of Alditol Acetates for Monosaccharide Analysis. Carbohydrate Research. Link

Sources

Comparative

A Comparative Thermal Analysis of Anhydro-mannitol Isomers for Pharmaceutical Applications

In the landscape of pharmaceutical development, the physical properties of excipients and active pharmaceutical ingredient (API) building blocks are of paramount importance. Anhydro-mannitol isomers, derived from the deh...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the physical properties of excipients and active pharmaceutical ingredient (API) building blocks are of paramount importance. Anhydro-mannitol isomers, derived from the dehydration of D-mannitol, represent a class of compounds with significant potential due to their varied stereochemistry. Understanding their thermal behavior is not merely an academic exercise; it is a critical step in ensuring drug product stability, manufacturability, and efficacy. This guide provides an in-depth comparison of the thermal properties of key anhydro-mannitol isomers, leveraging Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to elucidate their stability and phase behavior.

The structural differences between isomers, such as the five-membered ring of 1,4-anhydro-D-mannitol versus the six-membered ring of 1,5-anhydro-D-mannitol, directly influence intermolecular forces, crystal packing, and, consequently, their thermal profiles. This analysis serves as a crucial tool for researchers in selecting the appropriate isomer for specific formulation strategies, from lyophilization to hot-melt extrusion.

The Isomers: A Structural Overview

The focus of this guide is on the most commonly encountered anhydro-mannitol isomers. While D-mannitol itself is a well-characterized hexitol used extensively in pharmaceuticals, its anhydro-derivatives present unique characteristics.[1][2][3] The dehydration process can result in various cyclic ethers, with the position of the anhydro bridge dictating the isomer's three-dimensional structure and the availability of hydroxyl groups for hydrogen bonding. This structural variance is the fundamental reason for their differing thermal properties.

Experimental Methodology: A Self-Validating Approach

To ensure the trustworthiness and accuracy of our findings, a rigorous and well-defined experimental protocol is essential. The following methods for DSC and TGA are designed to provide a comprehensive thermal profile of each isomer.

Detailed Experimental Protocols

1. Differential Scanning Calorimetry (DSC):

  • Objective: To determine the melting point (Tm), enthalpy of fusion (ΔHf), and detect any polymorphic transitions or glass transitions (Tg).

  • Instrumentation: A calibrated power-compensation DSC, such as the PerkinElmer Diamond DSC, equipped with a liquid nitrogen cooling system is recommended.[1]

  • Protocol:

    • Accurately weigh 3-5 mg of the anhydro-mannitol isomer into a standard aluminum pan and hermetically seal it.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Equilibrate the sample at a low temperature, for instance, 0°C.

    • Heat the sample at a linear rate of 10°C/min to a temperature well above its expected melting point (e.g., 200°C). The 10°C/min heating rate provides a good balance between resolution and sensitivity for detecting thermal events.

    • The entire experiment is conducted under a constant purge of inert nitrogen gas (20 mL/min) to prevent any oxidative degradation of the sample.

2. Thermogravimetric Analysis (TGA):

  • Objective: To determine the thermal stability and decomposition temperature (Td) of the isomers.

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Protocol:

    • Accurately weigh 5-10 mg of the anhydro-mannitol isomer into a ceramic or platinum TGA pan.

    • Place the sample pan into the TGA furnace.

    • Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 400°C) at a linear heating rate of 10°C/min.

    • Maintain a constant nitrogen purge (20 mL/min) throughout the experiment to ensure decomposition occurs in an inert atmosphere, providing data on inherent thermal stability without oxidation.[4] The mass loss as a function of temperature is recorded.

Caption: Standardized experimental workflow for DSC and TGA analysis of anhydro-mannitol isomers.

Comparative Data Analysis

Thermogravimetric Analysis (TGA) Results

TGA measures the mass loss of a sample as a function of temperature, providing a clear indication of its thermal stability. For polyhydroxy compounds like mannitol and its anhydro-derivatives, decomposition involves complex dehydration and fragmentation reactions.

CompoundOnset of Decomposition (Tonset)Key Observations
D-Mannitol ~270-300°CIn an inert atmosphere, decomposition begins around 300°C.[5] The process is endothermic under an inert atmosphere.[4]
1,5-Anhydro-D-mannitol Data not availableBased on its stable pyranose ring structure, it is hypothesized to have high thermal stability, likely comparable to or exceeding that of D-mannitol.
2,5-Anhydro-D-mannitol Data not availableThe furanose ring may exhibit different bond strains compared to the pyranose ring, potentially influencing its decomposition pathway.

Discussion: D-mannitol itself is thermally stable up to approximately 270°C.[4] The large temperature window between its melting point and decomposition temperature is a key reason for its utility in formulations.[5] The anhydro-isomers, with their cyclic ether structures, are expected to exhibit high thermal stability as well. The absence of the acyclic chain may even enhance stability by preventing certain decomposition pathways available to linear polyols.

Differential Scanning Calorimetry (DSC) Results

DSC provides invaluable information on the melting behavior, which is directly related to the crystalline structure and intermolecular forces of a compound.

CompoundMelting Point (Tm)Enthalpy of Fusion (ΔHf)Key Observations
D-Mannitol 166-168°C~280-327 J/gExhibits complex polymorphism (α, β, δ forms) and can form a hemihydrate, which influences its melting behavior.[1][3][5][6]
1,5-Anhydro-D-mannitol 154-155°CData not availableThe melting point is slightly lower than that of D-mannitol, suggesting a less stable crystal lattice or weaker intermolecular hydrogen bonding network.[7][8]
1,4-Anhydro-D-mannitol Data not availableNo readily available melting point data was found in the searched literature.
2,5-Anhydro-D-mannitol Data not availableNo readily available melting point data was found in the searched literature.

Discussion: The melting point of D-mannitol is well-established at around 166°C.[1] The slightly lower melting point of 1,5-anhydro-D-mannitol (154-155°C) is a significant finding.[7][8] This difference can be attributed to the conformational rigidity of the pyranose ring and the specific arrangement of the remaining hydroxyl groups, which may lead to a different, and perhaps less efficient, crystal packing compared to the most stable polymorph of D-mannitol. This has direct implications for manufacturing processes; for instance, a lower melting point may be advantageous in hot-melt extrusion by allowing for lower processing temperatures, thereby reducing the risk of thermal degradation of a co-formulated active ingredient.

Caption: Relationship between anhydro-mannitol structure and thermal properties.

Practical Implications for Drug Development

The choice of an excipient or API starting material is a critical decision with far-reaching consequences. The thermal data presented here, though incomplete for some isomers, provides a logical framework for making these choices.

  • Stability and Shelf-life: TGA data is a direct measure of thermal stability. An isomer with a higher decomposition temperature offers a wider safety margin during storage and processing, potentially leading to a longer product shelf-life.

  • Manufacturing Process Design: The melting point determined by DSC is a critical parameter for processes like hot-melt extrusion, spray drying, and certain granulation techniques. The lower melting point of 1,5-anhydro-D-mannitol compared to D-mannitol could be a distinct advantage, allowing for reduced processing temperatures and energy savings.

  • Polymorphism and Bioavailability: DSC is a powerful tool for screening for different crystalline forms (polymorphs), which can have different solubilities and, therefore, different bioavailability profiles. While not explored in depth here, any new anhydro-mannitol isomer intended for pharmaceutical use would require a thorough polymorph screen.

Conclusion

This comparative guide underscores the critical role of thermal analysis in the characterization of anhydro-mannitol isomers. The data reveals that even subtle changes in molecular structure, such as the formation of a pyranose ring in 1,5-anhydro-D-mannitol, can lead to measurable differences in thermal properties like the melting point when compared to the parent molecule, D-mannitol.

While D-mannitol remains a benchmark for stability and performance, the lower melting point of 1,5-anhydro-D-mannitol suggests its potential utility in specialized applications requiring lower processing temperatures. The comprehensive characterization of these isomers using orthogonal techniques like DSC and TGA is an indispensable step, providing the foundational knowledge required for rational drug formulation and development. Further research to fill the data gaps for other isomers like 1,4- and 2,5-anhydro-D-mannitol is warranted to fully unlock the potential of this versatile class of molecules.

References

  • CAS Common Chemistry. (n.d.). 1,5-Anhydro-D-mannitol. CAS, a division of the American Chemical Society. Retrieved February 11, 2026, from [Link]

  • Ye, P., & Byron, T. (2008). Characterization of D-Mannitol by Thermal Analysis, FTIR, and Raman Spectroscopy. American Pharmaceutical Review.
  • ResearchGate. (n.d.). TG and DSC curves of D-mannitol under both air and Ar atmospheres. Retrieved February 21, 2026, from [Link]

  • Izutsu, K., & Kojima, S. (2002). Thermal mechanical analysis of frozen solutions of mannitol and some related stereoisomers: evidence of expansion during warming and correlation with vial breakage during lyophilization. Pharmaceutical Research, 19(8), 1167-1173.
  • ResearchGate. (n.d.). XPD patterns of D-mannitol polymorphs. Retrieved February 21, 2026, from [Link]

  • Kumaresan, G., et al. (2011). Thermal Analysis of D-mannitol for Use as Phase Change Material for Latent Heat Storage. Journal of Applied Sciences, 11, 3044-3049.
  • ResearchGate. (n.d.). Thermal Analysis of D-mannitol for Use as Phase Change Material for Latent Heat Storage. Retrieved February 21, 2026, from [Link]

  • PubChem. (n.d.). 1,5-anhydro-D-mannitol. National Institutes of Health. Retrieved February 21, 2026, from [Link]

  • Cheméo. (n.d.). 1-5-Anhydro-6-O-acetyl-2-3-4-tri-O-methyl-D-mannitol.pdf. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (n.d.). Physicochemical characterization of anhydrous D-mannitol. Retrieved February 21, 2026, from [Link]

  • Telang, C., Suryanarayanan, R., & Yu, L. (2003). Effect of processing and cosolutes on mannitol phase behavior in frozen solutions. Pharmaceutical Research, 20(4), 660-667.
  • R-Discovery. (2025, November 3). Study of thermal induced structural transformations of D-mannitol using molecular spectroscopy methods. Retrieved February 21, 2026, from [Link]

  • AIMS Press. (2017, May 10). Feasibility study of D-mannitol as phase change material for thermal storage. Retrieved February 21, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of D-Mannitol (CAS 69-65-8). Retrieved February 21, 2026, from [Link].

  • NIST. (n.d.). D-Mannitol. NIST Chemistry WebBook. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (n.d.). DSC scans of D-mannitol as received and after 5 h, 24 h and 120 h at.... Retrieved February 21, 2026, from [Link]

  • ResearchGate. (2015, April 28). Thermal Properties of Mannitol Derivative. Retrieved February 21, 2026, from [Link]

  • G. Buck, L. F. P. Beezer, D. G. O'Brien, & J. C. Mitchell. (2003). An investigation into the subambient behavior of aqueous mannitol solutions using differential scanning calorimetry, cold stage microscopy, and X-ray diffractometry. Journal of Pharmaceutical Sciences, 92(9), 1849-1857.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1,4-Anhydro-d-mannitol

Executive Safety & Operational Summary While 1,4-Anhydro-D-mannitol is often classified as non-hazardous under GHS criteria [1, 2], treating it with casual "low-hazard" protocols is a strategic error in drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety & Operational Summary

While 1,4-Anhydro-D-mannitol is often classified as non-hazardous under GHS criteria [1, 2], treating it with casual "low-hazard" protocols is a strategic error in drug development workflows.

As a known carbohydrate metabolism regulator (specifically inhibiting gluconeogenesis from lactate/pyruvate) [3], this compound is biologically active.[1] The primary risks here are not acute toxicity to the handler, but rather nuisance dust inhalation and cross-contamination of sensitive metabolic assays.

The Directive: Treat this substance as a bioactive research chemical. Your PPE strategy must serve a dual purpose: protecting the scientist from particulate irritation and protecting the sample's chemical integrity from biological contaminants (skin oils, proteases).

Risk Assessment & Hazard Profile

Hazard CategoryClassificationContextual Analysis
GHS Status Non-HazardousNot classified as dangerous by OSHA/CLP [1].[2] However, toxicological properties are not fully investigated [4].[2]
Physical State Crystalline SolidHygroscopic powder. Prone to static charge buildup, leading to "flying dust" during weighing.
Bioactivity Metabolic RegulatorInhibitor of gluconeogenesis.[1] Inhalation of dust could theoretically interfere with systemic metabolic baselines if exposure is chronic.
Route of Entry Inhalation / ContactPrimary risk is inhalation of fine particulates and mechanical irritation of mucous membranes.

Personal Protective Equipment (PPE) Matrix

Do not default to generic "lab safety." Select PPE based on the specific interaction with the solid.

PPE ComponentSpecificationScientific Rationale
Hand Protection Nitrile Gloves (Min. 0.11 mm thickness)Why Nitrile? Latex proteins can contaminate biological assays. Nitrile offers superior resistance to the organic solvents (e.g., DMSO, Methanol) often used to solubilize this compound [2]. Protocol: Change immediately if punctured or after 30 mins of handling.
Eye Protection Safety Glasses with Side Shields Standard impact protection is required. If working with large quantities (>50g) outside a hood, unvented goggles are required to prevent fine dust entry.
Respiratory Fume Hood (Primary) or N95/P2 Mask Engineering Control First: Always weigh inside a certified chemical fume hood. If open-bench handling is unavoidable, an N95 respirator is mandatory to prevent alveolar deposition of particulates.
Body Defense Lab Coat (High-neck, long sleeve)Prevents particulate accumulation on street clothes. Cotton/polyester blends are preferred to reduce static electricity generation, which disperses the powder.

Operational Protocol: The "Zero-Static" Workflow

Handling hygroscopic sugar derivatives requires controlling the environment to prevent clumping and static dispersion.

Phase A: Preparation
  • Equilibrate: Allow the container to reach room temperature before opening to prevent condensation (hygroscopic risk).

  • Static Control: Use an ionizing air gun or anti-static weighing brush if the powder is "flighty."

  • Solvent Check: Ensure compatible solvents (Water, DMSO, Methanol) are ready. 1,4-Anhydro-D-mannitol is soluble in water and DMSO [2].[3]

Phase B: Weighing & Solubilization
  • Tare First: Place the weighing boat in the balance inside the fume hood.

  • Transfer: Use a stainless steel spatula (plastic increases static).

  • Immediate Solubilization: Once weighed, transfer immediately to the solvent. Do not leave the dry powder exposed to humid lab air, as it may cake, altering the effective mass.

Phase C: Decontamination
  • Wet Wipe: Dry sweeping generates dust. Clean surfaces with a paper towel dampened with water (the compound is highly water-soluble).

  • Solvent Wash: Follow with a 70% Ethanol wipe to remove any residual organic films.

Visual Workflow: Safe Handling Logic

The following diagram outlines the decision logic for handling 1,4-Anhydro-D-mannitol, prioritizing engineering controls over PPE alone.

G Start Start: 1,4-Anhydro-D-mannitol Handling RiskCheck Check Quantity & Form Start->RiskCheck SmallScale < 1g (Analytical) RiskCheck->SmallScale LargeScale > 1g (Preparative) RiskCheck->LargeScale Hood Engineering Control: Chemical Fume Hood SmallScale->Hood Preferred Bench Open Bench Handling SmallScale->Bench If Hood Unavailable LargeScale->Hood Mandatory PPE_Standard PPE: Nitrile Gloves + Safety Glasses Hood->PPE_Standard PPE_Enhanced PPE: Nitrile + Goggles + N95 Resp Bench->PPE_Enhanced High Dust Risk Action_Weigh Action: Weighing (Use Anti-static Spatula) PPE_Standard->Action_Weigh PPE_Enhanced->Action_Weigh Action_Dissolve Action: Solubilization (Water/DMSO) Action_Weigh->Action_Dissolve Waste Disposal: Dissolve -> Organic/Aq Waste Action_Dissolve->Waste

Caption: Decision matrix for handling 1,4-Anhydro-D-mannitol. Note that open-bench handling triggers enhanced respiratory requirements due to dust hazards.

Disposal & Waste Management

Do not dispose of this compound in general trash. While "non-hazardous," chemical inventory integrity requires tracking.

  • Aqueous Solutions: If dissolved in water/buffer, dispose of via Aqueous Chemical Waste .

  • Organic Solutions: If dissolved in DMSO/Methanol, dispose of via Organic Solvent Waste (Halogenated or Non-Halogenated depending on the co-solvent).

  • Solid Waste: Excess solid powder should be collected in a sealed container and tagged for Solid Chemical Waste incineration.

  • Spill Cleanup:

    • Small Dry Spill: Cover with wet paper towels to prevent dust, then wipe up.

    • Large Dry Spill: Use a HEPA-filtered vacuum or wet-sweep method.

References

  • Synthose Inc. (2026). Safety Data Sheet: 1,4-Anhydro-D-mannitol. Retrieved from

  • Santa Cruz Biotechnology.[4] (2024).[2][5] 1,4-Anhydro-D-mannitol (CAS 7726-97-8) Product Data. Retrieved from

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10909888, 1,4-Anhydro-D-mannitol. Retrieved from

  • Fisher Scientific.[2] (2025).[2] Safety Data Sheet: D-Mannitol (General Analogue Reference). Retrieved from

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